molecular formula C25H23N3O4 B1574167 BAY-299

BAY-299

Cat. No.: B1574167
M. Wt: 429.476
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-299 (CAS 2080306-23-4) is a potent, selective dual inhibitor of the bromodomain-containing proteins BRD1 (also known as BRPF2) and TAF1. It functions by specifically blocking the interaction of these epigenetic "reader" proteins with acetylated histones, such as H3.3 and H4, thereby disrupting their role in transcriptional regulation. Biochemically, this compound demonstrates low nanomolar IC50 values of 6-67 nM for BRD1 and 8-13 nM for TAF1. It is highly selective, showing over 30-fold selectivity against BRD9 and ATAD2, and more than 300-fold selectivity over BRD4, minimizing off-target effects in research settings. Its value in oncology research is underscored by studies showing that this compound induces cell death and suppresses proliferation in Acute Myeloid Leukemia (AML) cell lines such as MV4-11. Furthermore, recent investigations highlight its potential in immunotherapy, as targeting TAF1 with this compound can induce an antitumor immune response in models of Triple-Negarysterm breast cancer by activating viral mimicry pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

SMILES

O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O

Appearance

Solid powder

Synonyms

BAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Foundational & Exploratory

BAY-299: A Technical Guide to a Potent Dual Inhibitor of BRD1 and TAF1 Bromodomains

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of BAY-299, a potent and selective dual inhibitor of the bromodomains of BRD1 (BRPF2) and TAF1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and provides detailed experimental workflows to empower the scientific community in leveraging this compound as a chemical probe to explore the biology of these critical epigenetic regulators.

Introduction and Scientific Rationale

The Epigenetic Landscape: Bromodomains as Therapeutic Targets

In the intricate world of gene regulation, epigenetic mechanisms are the master conductors, orchestrating gene expression without altering the underlying DNA sequence. Central to this process are "reader" proteins, which recognize and interpret post-translational modifications on histone proteins. Among these, bromodomains have emerged as a pivotal class of reader modules that specifically bind to acetylated lysine residues. This interaction serves as a crucial recruitment signal, tethering transcriptional machinery to chromatin and initiating gene expression. The aberrant function of bromodomain-containing proteins is a common theme in various pathologies, particularly cancer, making them a highly attractive class of targets for therapeutic intervention.

BRD1 (BRPF2) and TAF1: Key Regulators of Gene Transcription

This guide focuses on two critical bromodomain-containing proteins that play fundamental roles in the transcriptional landscape:

  • BRD1 (Bromodomain and PHD Finger-containing Protein 1, also known as BRPF2): BRD1 is a scaffolding protein and an indispensable component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] The bromodomain of BRD1 acts as an anchor, tethering the HAT complex to acetylated chromatin, which in turn facilitates the acetylation of histone tails and the activation of gene expression. The MOZ/MORF complexes are particularly implicated in hematological malignancies like acute myeloid leukemia (AML), where their dysregulation drives oncogenic gene expression programs.[1]

  • TAF1 (TATA-box binding protein Associated Factor 1): As the largest subunit of the general transcription factor TFIID, TAF1 is a cornerstone of the RNA polymerase II pre-initiation complex.[1] TAF1 contains two tandem bromodomains that are critical for recognizing acetylated histones and other transcription factors, thereby stabilizing the transcription machinery at gene promoters. TAF1's role in cancer is underscored by its oncogenic activation by MYC and its ability to inhibit the tumor suppressor p53.[1]

The Rationale for Dual Inhibition: A Synergistic Approach to Target Transcription

The distinct yet complementary functions of BRD1 and TAF1 in promoting gene transcription provide a compelling rationale for dual inhibition. Targeting BRD1 allows for the precise disruption of specific HAT complexes that are known to be hijacked in cancer. Simultaneously, inhibiting TAF1 offers a broader impact on the general transcription machinery, potentially shutting down a wider array of cancer-driving genes. This dual-pronged strategy, embodied by this compound, presents a powerful approach to dismantle the transcriptional networks that fuel cancer cell growth and survival.

This compound: A Potent and Selective Chemical Probe

This compound is a cell-permeable and highly selective dual inhibitor of the BRD1 and TAF1 bromodomains, developed through a collaborative effort between Bayer and the Structural Genomics Consortium (SGC).[1][2] It serves as a high-quality chemical probe to dissect the biological roles of these two key epigenetic regulators.

Chemical and Physical Properties
  • Chemical Name: 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione[3]

  • Molecular Formula: C25H23N3O4[3]

  • Molecular Weight: 429.47 g/mol [2]

  • CAS Number: 2080306-23-4[2]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C25H23N3O4 [3]
Molecular Weight 429.47 g/mol [2]
CAS Number 2080306-23-4 [2]
SMILES OCCCC1=CC=C(C(N2C3=C(C)C=C(N(C)C(N4C)=O)C4=C3)=O)C5=C1C=CC=C5C2=O [3]
InChIKey OFWWWKWUCDUISA-UHFFFAOYSA-N [1]

| Aqueous Solubility | 10 mg/L |[1] |

In Vitro Potency and Selectivity Profile

This compound exhibits potent, low-nanomolar inhibitory activity against the bromodomains of BRD1 and the second bromodomain of TAF1 (TAF1-BD2) in multiple biochemical assays.[1][2][4][5] Its selectivity has been extensively profiled, demonstrating a clean separation from other bromodomain families.

Table 2: In Vitro Potency of this compound against BRD1 and TAF1

Target Assay IC50 (nM) Reference
BRD1 (BRPF2) BROMOscan® 6 [1]
TR-FRET 67 [2]
AlphaScreen 97 [2]
TAF1 (BD2) BROMOscan® 13 [1]
TR-FRET 8 [2]

| TAF1L (BD2) | TR-FRET | 106 |[2] |

Table 3: Selectivity Profile of this compound

Bromodomain Family/Member Selectivity vs. BRD1/TAF1 Reference
BRPF Family (BRPF1, BRPF3) >30-fold [1]
BRD9 >30-fold [1]
ATAD2 >30-fold [1]

| BRD4 | >300-fold |[1] |

The remarkable selectivity of this compound, especially its profound inactivity against the well-studied BET family member BRD4, is a cornerstone of its utility as a chemical probe. This allows for the unambiguous investigation of BRD1 and TAF1 biology, free from the confounding effects of BET inhibition.

Structural Basis of Inhibition

This compound is a member of the benzoisoquinolinedione class of compounds.[6] Its exceptional potency and selectivity are conferred by a novel substitution on its 1,3-benzimidazolone scaffold. This unique structural feature is responsible for its high affinity for BRD1 over its paralogs and its lack of activity against BET bromodomains.[6] The co-crystal structure of this compound bound to the second bromodomain of human TAF1 (PDB: 5MG2) has been elucidated, providing a detailed atomic-level understanding of its mode of inhibition.[7]

BAY-364: A Negative Control for Rigorous Experimentation

A key component of a well-designed chemical probe experiment is the use of a negative control. For this compound, the structurally similar but biologically inactive compound, BAY-364, is available.[1] BAY-364 is inactive against BRD1 (>20 µM) and possesses significantly diminished activity against TAF1 (3 µM).[1] The parallel use of BAY-364 in cellular experiments is strongly advocated to differentiate on-target effects from any potential off-target or compound-specific artifacts.

Experimental Characterization of this compound

This section outlines the essential experimental workflows for the comprehensive evaluation of this compound, from its biochemical properties to its cellular activity. The rationale behind the selection of each assay is provided from the perspective of a Senior Application Scientist.

In Vitro Biochemical Assays for Potency and Selectivity

The foundational characterization of any inhibitor begins with robust in vitro biochemical assays to quantify its potency and selectivity.

  • Rationale: TR-FRET is a superior proximity-based assay for inhibitor characterization due to its high sensitivity and low background. The use of a long-lifetime lanthanide donor fluorophore minimizes interference from compound autofluorescence and light scatter, ensuring a high signal-to-noise ratio, which is critical for accurate IC50 determination.

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare 1X TR-FRET Assay Buffer from a 10X stock. Ensure the water is deionized and free of organic contaminants.[8]

      • Reconstitute a biotinylated, acetylated histone peptide (the substrate) and a terbium- or europium-labeled anti-tag antibody (e.g., anti-GST, the donor) in the assay buffer.

      • Reconstitute a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC).

      • Prepare a stock solution of recombinant, tagged BRD1 or TAF1 bromodomain protein.

    • Assay Procedure (384-well plate format):

      • Add 5 µL of serially diluted this compound or DMSO (as a control) to the assay wells.

      • Add 10 µL of the diluted bromodomain protein-donor antibody complex to each well.

      • Incubate for 15-60 minutes at room temperature, protected from light, to allow the inhibitor to bind to the bromodomain.[6][9]

      • Add 5 µL of the peptide-acceptor complex to initiate the binding reaction.

      • Incubate for 60-120 minutes at room temperature, protected from light.

    • Data Acquisition and Analysis:

      • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]

      • Calculate the TR-FRET ratio (acceptor emission / donor emission).

      • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_assay TR-FRET Assay Principle Bromodomain-Tb Bromodomain-Tb (Donor) Peptide-APC Acetylated Peptide-APC (Acceptor) Bromodomain-Tb->Peptide-APC Binding NoFRET No FRET Signal Bromodomain-Tb->NoFRET No Binding FRET FRET Signal Peptide-APC->FRET Proximity BAY299 This compound BAY299->Bromodomain-Tb Inhibition

Caption: TR-FRET assay principle for inhibitor screening.

  • Rationale: AlphaScreen is another powerful proximity-based assay that offers high sensitivity and is well-suited for high-throughput screening. Its signal amplification cascade makes it particularly useful for detecting interactions with low affinity or when using low concentrations of reagents.

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare 1X Assay Buffer from a 3X stock.

      • Thaw recombinant GST-tagged BRD1 or TAF1 bromodomain protein on ice.

      • Prepare a stock solution of a biotinylated, acetylated histone peptide.

      • Dilute AlphaLISA GSH acceptor beads and Streptavidin-conjugated donor beads in 1X Detection Buffer.

    • Assay Procedure (384-well Optiplate™ format):

      • In a master mix, combine the assay buffer, histone peptide, and bromodomain protein.

      • Add 5 µL of this master mix to wells containing 5 µL of serially diluted this compound or DMSO.

      • Incubate for 30 minutes at room temperature with slow shaking.[2]

      • Add 10 µL of diluted acceptor beads and incubate for 30 minutes at room temperature, protected from light.[10]

      • Add 10 µL of diluted donor beads and incubate for 15-30 minutes at room temperature, protected from light.[10]

    • Data Acquisition and Analysis:

      • Read the plate on an AlphaScreen-capable plate reader.

      • Plot the AlphaScreen counts against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting algorithm.

  • Rationale: For a definitive assessment of selectivity, a broad panel screen is indispensable. The BROMOscan® platform is the industry standard for this purpose, providing quantitative binding data for a compound against a comprehensive panel of bromodomains. This allows for a global view of the inhibitor's selectivity profile and helps to identify any potential off-target activities early in the drug discovery process.

  • Principle: This is a proprietary, competition-based binding assay where the test compound's ability to displace a tagged ligand from a panel of bromodomain targets is measured. The results are typically provided as Kd values or percent inhibition at a given concentration, offering a clear and comprehensive selectivity profile.

Cellular Target Engagement and Functional Assays

Demonstrating that an inhibitor can access and bind to its target within the complex environment of a living cell is a critical step in its validation.

  • Rationale: The NanoBRET™ assay provides a direct and quantitative measure of compound binding to a target protein in live cells. This is a crucial experiment as it accounts for cell permeability, efflux pumps, and other cellular factors that can influence a compound's effective concentration at the target site.

  • Detailed Protocol:

    • Cell Preparation:

      • Transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target bromodomain (BRD1 or TAF1) fused to NanoLuc® luciferase.

      • Culture the transfected cells for 24-48 hours to allow for protein expression.

      • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

    • Assay Procedure (384-well white plate format):

      • Add serially diluted this compound to the assay wells.

      • Add the cell suspension to the wells.

      • Add a cell-permeable fluorescent tracer that binds to the target bromodomain.

      • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Data Acquisition and Analysis:

      • Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

      • Calculate the NanoBRET™ ratio.

      • Plot the ratio against the inhibitor concentration to determine the cellular IC50 value.

G cluster_workflow NanoBRET™ Workflow Transfect Transfect cells with Target-NanoLuc® construct Culture Culture cells for protein expression Transfect->Culture Harvest Harvest and resuspend cells Culture->Harvest Plate Plate cells with This compound and tracer Harvest->Plate Incubate Incubate at 37°C Plate->Incubate Read Add substrate and read BRET signal Incubate->Read Analyze Calculate cellular IC50 Read->Analyze

Sources

BAY-299's role in inhibiting bromodomain and PHD finger (BRPF) family proteins.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, actionable resource for the application of BAY-299 in epigenetic research. It deviates from standard templates to prioritize the causal link between chemical biology and experimental outcome.

Executive Summary

This compound is a potent, cell-active chemical probe designed for the selective inhibition of the BRPF2 (BRD1) bromodomain and the second bromodomain of TAF1/TAF1L .[1][2][3] Unlike pan-BET inhibitors (e.g., JQ1) or pan-BRPF inhibitors, this compound offers a precision tool to dissect the specific biological contributions of the BRPF2 isoform within the HBO1 histone acetyltransferase (HAT) complex.

Key Technical Characteristic: High selectivity (>30-fold) for BRPF2 over its family members BRPF1 and BRPF3, enabling the differentiation of BRPF2-driven erythropoiesis and developmental pathways from BRPF1-driven chromatin remodeling.

Scientific Foundation: The Target Landscape

To use this compound effectively, one must understand the domain architecture it targets. The BRPF (Bromodomain and PHD Finger) family—comprising BRPF1, BRPF2 (BRD1), and BRPF3—serves as the scaffold for MYST-family HAT complexes.[1]

The BRPF2-HBO1 Axis

While BRPF1 scaffolds the MOZ/MORF complexes (implicated in leukemia), BRPF2 preferentially scaffolds the HBO1 (KAT7) complex.

  • Mechanism: BRPF2 tethers HBO1 to chromatin via its bromodomain (recognizing acetylated histones) and PWWP domain (recognizing H3K36me3).

  • Output: The HBO1-BRPF2 complex is responsible for the global acetylation of Histone H3 Lysine 14 (H3K14ac) .[4]

  • This compound Role: By blocking the BRPF2 bromodomain, this compound displaces the HBO1 complex from chromatin, reducing H3K14ac levels without affecting the catalytic activity of the HAT itself.

Visualization: The BRPF2 Signaling Architecture

The following diagram illustrates the domain organization of BRPF2 and the specific intervention point of this compound.

BRPF2_Mechanism cluster_protein BRPF2 (BRD1) Scaffold Protein cluster_outcome Functional Outcome PHD PHD Fingers (H3 Binding) BRD Bromodomain (Ac-Lys Binding) PWWP PWWP Domain (H3K36me3) Chromatin Chromatin (Acetylated Histones) Chromatin->BRD Recruitment Transcription Gene Transcription (Erythropoiesis) Chromatin->Transcription H3K14 Acetylation HBO1 HBO1 (KAT7) HAT Enzyme HBO1->PWWP Complex Assembly BAY299 This compound (Inhibitor) BAY299->BRD Competitive Inhibition (Ki < 100 nM)

Caption: this compound competitively binds the BRPF2 bromodomain, preventing chromatin recruitment of the HBO1 HAT complex.

Chemical Biology Profile

Potency and Selectivity Data

This compound is defined by its "dual-kinase" like profile on bromodomains, hitting BRPF2 and TAF1.[2][3][5]

TargetIC50 (Biochemical)Assay MethodSelectivity Ratio (vs BRPF2)
BRPF2 (BRD1) 67 nM TR-FRET1x (Primary Target)
TAF1 BD2 8 nM TR-FRET~0.1x (Co-Target)
TAF1L BD2 106 nM TR-FRET1.6x
BRPF13150 nMTR-FRET47x (Selective)
BRPF35550 nMTR-FRET83x (Selective)
BRD4 (BET)> 10,000 nMAlphaScreen>300x (Highly Selective)
Structural Basis of Inhibition

Crystallographic studies (PDB: 5MG2 ) reveal that this compound binds in the acetyl-lysine recognition pocket. The benzoisoquinolinedione core mimics the acetyl-lysine interaction with the conserved asparagine residue (Asn140 in BRPF2), while the N-methylbenzimidazolone moiety exploits a unique hydrophobic shelf in BRPF2/TAF1, conferring the observed selectivity over BRPF1.

Experimental Validation Protocols

To establish Trustworthiness in your data, you must validate target engagement. Relying solely on phenotypic outcomes (e.g., cell death) is flawed because this compound often displays weak anti-proliferative effects despite full target occupancy.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm this compound physically engages BRPF2 inside living cells.

Reagents:

  • HEK293T or MOLM-13 cells.

  • This compound (Stock: 10 mM in DMSO).

  • Antibody: Anti-BRD1 (BRPF2) monoclonal.

Step-by-Step Methodology:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 1 µM this compound  or DMSO (0.1%) for 1 hour at 37°C.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension (50 µL) into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool samples to RT (3 min). Add lysis buffer (Tris-HCl pH 7.5, 1% NP-40, NaCl). Perform 3 cycles of freeze-thaw (liquid nitrogen /

    
     water bath) to ensure lysis.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at

    
     to pellet precipitated (denatured) proteins.
    
  • Detection: Analyze the supernatant via Western Blot.

    • Success Metric: The BRPF2 band should disappear at lower temperatures in the DMSO control (e.g.,

      
      ) but persist at higher temperatures (e.g., 
      
      
      
      ) in the this compound treated samples (Thermal Shift
      
      
      ).
Protocol B: Negative Control Validation

Purpose: To rule out off-target toxicity. Always run a parallel arm with BAY-364 .

  • BAY-364 Profile: Structurally analogous but sterically hindered.

  • Activity: Inactive on BRPF2 (>20 µM); weak on TAF1 (~3 µM).[1]

  • Interpretation: If a phenotype is observed with this compound but not BAY-364, it is likely BRPF2-mediated. If both compounds induce the effect, it is an off-target artifact.

Workflow Visualization: CETSA Validation

The following diagram outlines the logic flow for the CETSA protocol described above.

CETSA_Workflow cluster_arms Experimental Arms Start Cell Culture (HEK293T / MOLM-13) Treatment Compound Treatment (1h @ 37°C) Start->Treatment Arm1 This compound (1 µM) Target Stabilized Treatment->Arm1 Arm2 DMSO Control Native Stability Treatment->Arm2 Heat Thermal Challenge (Gradient 40-64°C) Arm1->Heat Arm2->Heat Lysis Lysis & Separation (20,000xg Centrifugation) Heat->Lysis Result_Bound Supernatant (Soluble) Contains Stabilized BRPF2 Lysis->Result_Bound Ligand Bound Result_Unbound Pellet (Precipitated) Denatured BRPF2 Lysis->Result_Unbound Unbound WB Western Blot Analysis Calculate ΔTm Result_Bound->WB

Caption: CETSA workflow to distinguish ligand-bound (stabilized) BRPF2 from unbound protein.

Critical Analysis & Troubleshooting

The Phenotypic Disconnect

A common pitfall in BRPF research is the expectation that this compound will mimic the cytotoxicity of BET inhibitors (e.g., JQ1).

  • Observation: In many AML cell lines (e.g., MOLM-13), this compound engages the target (confirmed by NanoBRET) but does not induce significant cell cycle arrest or apoptosis.

  • Implication: This suggests that BRPF2 inhibition alone is insufficient to drive oncogenic collapse in these contexts, or that compensatory mechanisms (e.g., BRPF1 upregulation) exist.

  • Application: Use this compound to study subtle transcriptional rewiring (e.g., stem cell maintenance, osteoclast differentiation) rather than as a blunt cytotoxic agent.

Solubility and Handling
  • Solubility: Soluble in DMSO up to 100 mM.[6]

  • Aqueous Stability: Low solubility in aqueous buffers. Do not store prediluted aqueous solutions. Add directly from DMSO stock to media with rapid mixing to prevent precipitation.

References

  • Bouché, L., et al. (2017).[3][7] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.[3] Link[8]

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for BRPF2 (BRD1) and TAF1."[9] SGC Probes. Link

  • Mishra, N.K., et al. (2017).[7] "Structural insights into the interaction of the BRPF2 bromodomain with the histone H3 N-terminal tail." Journal of Medicinal Chemistry (Relevant structural context).

  • Chemical Probes Portal. "this compound Profile and Expert Review." Link

  • RCSB Protein Data Bank. "Crystal structure of the second bromodomain of human TAF1 in complex with this compound." PDB Entry 5MG2. Link

Sources

Investigating the biological functions of TAF1 using BAY-299.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Chemical Probe BAY-299[1]

Executive Summary

This compound represents a best-in-class chemical probe designed for the selective inhibition of the TAF1 (TATA-Box Binding Protein Associated Factor 1) bromodomain 2 (BD2).[1][2] Unlike pan-BET inhibitors (e.g., JQ1) that broadly disrupt super-enhancers, this compound offers a surgical approach to dissecting the basal transcription machinery's regulation by acetylated histones.[1]

This guide provides a rigorous experimental framework for researchers. It addresses the critical "cellular potency shift" often observed with this probe and outlines orthogonal validation workflows to distinguish TAF1-specific effects from those of its secondary target, BRPF2.

Chemical Biology Profile & Mechanism of Action[1][3]

TAF1 is the largest subunit of the TFIID complex , essential for RNA Polymerase II pre-initiation complex (PIC) assembly. It contains two tandem bromodomains (BD1 and BD2) that bind acetylated histone tails (H3K14ac, H4K5ac, H4K8ac), anchoring TFIID to active promoters.[1]

This compound is a benzimidazolone-based inhibitor that selectively targets TAF1-BD2 .[1][3]

Key Performance Indicators (KPIs)
ParameterValueTechnical Context
Primary Target TAF1-BD2 IC₅₀ = 8 nM (Biochemical TR-FRET)
Secondary Target BRPF2 (BRD1)IC₅₀ = 67 nM (Scaffold protein for MOZ/MORF HATs)
Selectivity (BET) >300-foldNegligible activity against BRD4, preventing BET-inhibitor confounding phenotypes.[1][4][5]
Selectivity (Family) >30-foldSelective over BRPF1 and BRPF3.[1]
Cellular Potency ~1.0 µM Note: Significant shift from biochemical IC₅₀ due to high nuclear chromatin competition.
Negative Control BAY-364 Structurally matched inactive analog (IC₅₀ > 20 µM).[1]
Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of this compound within the transcriptional initiation landscape.

TAF1_Mechanism Chromatin Acetylated Chromatin (H3K14ac / H4K5ac) Interaction Promoter Anchoring Chromatin->Interaction Acetyl-Lysine Recognition TFIID TFIID Complex (Basal Transcription) TAF1 TAF1 Subunit (Scaffold + Bromodomains) TFIID->TAF1 TAF1->Interaction RNAPII RNA Pol II Recruitment Interaction->RNAPII PIC Assembly Transcription Gene Transcription (Proliferation/Differentiation) RNAPII->Transcription BAY299 This compound (Inhibitor) BAY299->TAF1 Blocks BD2 (Ki < 10 nM) BAY299->Interaction Displaces Complex

Figure 1: Mechanism of Action. This compound competes with acetylated chromatin for the TAF1-BD2 pocket, destabilizing TFIID promoter occupancy.[1]

Experimental Framework: Validating Target Engagement

A common pitfall in TAF1 research is assuming that biochemical potency (8 nM) translates directly to cellular efficacy.[1] Due to the high concentration of acetylated histones in the nucleus, Target Engagement (TE) must be verified in your specific cell model.

Protocol A: NanoBRET™ Tracer Competition (Gold Standard)

This assay measures the physical binding of this compound to TAF1 in live cells, independent of downstream phenotypic effects.[1]

  • Transfection: Transfect cells (e.g., HEK293 or AML lines) with a vector expressing NanoLuc-TAF1-BD2 fusion protein.[1]

  • Tracer Incubation: Add a cell-permeable fluorescent tracer (bromodomain ligand) at a concentration near its K_d.[1]

  • Treatment: Treat cells with this compound in a dose-response format (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Control: Include BAY-364 (Negative Control) at 10 µM to confirm signal specificity.[1]

  • Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Interpretation: A decrease in BRET signal indicates this compound has displaced the tracer.[1]

    • Success Metric: Calculate the cellular IC₅₀. Expect values between 0.5 µM – 1.5 µM .

Protocol B: Cellular Thermal Shift Assay (CETSA)

If NanoBRET is unavailable, CETSA provides a label-free alternative.[1]

  • Treatment: Incubate live cells with 2-5 µM this compound for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unstable) proteins.

  • Detection: Western Blot for TAF1.

    • Result: this compound binding should thermally stabilize TAF1, shifting the melting curve (T_m) to a higher temperature compared to DMSO control.

Functional & Mechanistic Profiling[1]

Once target engagement is confirmed, integrate genomic and phenotypic assays to map TAF1 function.

The "Cellular Shift" Dosing Strategy[1]
  • Biochemical IC₅₀: 8 nM[1][6][3]

  • Recommended Cellular Dose: 2 µM – 5 µM [1]

  • Reasoning: You must overcome the nuclear "sink" of acetylated histones.

  • Warning: Doses >10 µM risk off-target inhibition of BRPF1/3 and potentially non-specific toxicity.[1] Always titrate.

Workflow: Integrated Multi-Omics

To distinguish direct TAF1 targets from secondary effects, use the following logic flow:

Workflow Start Cell Model (e.g., MV4-11 AML) Treat Treatment This compound (2-5 µM) vs BAY-364 Start->Treat Branch Treat->Branch ChIP ChIP-seq (TAF1 & H3K14ac) Branch->ChIP 6-12 hrs RNA RNA-seq (Transcriptome) Branch->RNA 24 hrs Pheno Phenotype (Diff/Apoptosis) Branch->Pheno 48-72 hrs Integration Data Integration (Direct Targets) ChIP->Integration Reduced Occupancy RNA->Integration Downregulation Pheno->Integration Correlation

Figure 2: Experimental Workflow.[1] Temporal separation of assays is critical. ChIP-seq changes (chromatin displacement) precede transcriptional downregulation.[1]

Protocol C: ChIP-seq for TAF1 Occupancy[1]
  • Crosslinking: Treat cells with 1% formaldehyde (10 min).[1]

  • Chromatin Preparation: Nuclei isolation followed by sonication to 200-500 bp fragments.[1]

    • Critical Step: Spike-in Drosophila chromatin (or similar) is highly recommended for normalization, as TAF1 inhibition may cause global, subtle reduction in transcription that standard normalization masks.[1]

  • Immunoprecipitation: Use a validated anti-TAF1 antibody (e.g., Abcam ab230368 or similar).

  • Sequencing & Analysis:

    • Look for loss of peak height at Transcription Start Sites (TSS) in this compound vs. DMSO samples.[1]

    • Note: TAF1 peaks are often broad; use broad-peak calling algorithms if necessary.

Case Study: Acute Myeloid Leukemia (AML)

Research indicates that certain AML cell lines (e.g., MV4-11 , MOLM-13 ) are sensitive to this compound.[1][6]

  • Observation: Treatment results in moderate apoptosis and differentiation.

  • Differentiation Markers: Monitor upregulation of CD11b or CD14 by flow cytometry after 72h treatment.

  • Comparison: Unlike BET inhibitors (JQ1) which cause rapid, massive collapse of MYC super-enhancers, this compound often produces a more selective transcriptional signature.[1] If you see global shutdown, you may be overdosing.

Troubleshooting & Best Practices
IssueProbable CauseSolution
No Phenotype observed Low cell permeability or high histone competition.[1]Perform NanoBRET to confirm TE. Increase dose to 5 µM.
Global Toxicity Off-target effects (>10 µM).[1]Use BAY-364 negative control.[1] If BAY-364 is also toxic, the effect is non-specific.
Weak ChIP Signal Epitope masking or poor antibody.Validate antibody efficiency. Ensure chromatin fragmentation is optimal.
Inconsistent IC₅₀ Assay conditions (serum, cell density).Standardize cell density. Serum proteins can bind lipophilic probes; check free fraction.
References
  • Bouché, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains."[6] Journal of Medicinal Chemistry. (Primary disclosure of this compound structure and potency).[1][3][4][7][8]

    • [1]

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for TAF1 and BRPF2."[1] SGC Probes. (Detailed characterization and negative control data).

    • [1]

  • Chemical Probes Portal. "this compound Probe Summary.

    • [1]

  • García-Carpio, I., et al. (2018). "Therapeutic potential of TAF1 bromodomains for cancer treatment."[2] bioRxiv. (Investigation of this compound in cancer models and transcriptional effects).

    • [1]

Sources

BAY-299: A Precision Tool for Dissecting MYST Histone Acetyltransferase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY-299 is a potent, cell-permeable chemical probe designed to inhibit the bromodomain of BRPF2 (BRD1) , a critical scaffolding subunit of the MOZ/MORF (MYST family) histone acetyltransferase (HAT) complexes. By competitively occupying the acetyl-lysine binding pocket of BRPF2, this compound displaces the entire HAT complex from chromatin, preventing the "reading" of histone marks (specifically H3K14ac, H4K5ac, H4K8ac) and subsequent downstream transcriptional activation.

This guide provides a comprehensive framework for utilizing this compound to explore MYST complex biology. It details the probe's chemical profile, mechanistic basis, and validated experimental protocols for assessing target engagement and functional chromatin displacement.

Scientific Background: The MYST-BRPF2 Axis

The MOZ/MORF Tetramer

The MYST family acetyltransferases MOZ (KAT6A) and MORF (KAT6B) do not function in isolation. They require a specific scaffold protein to assemble into a catalytically active tetrameric complex. This complex is essential for hematopoietic stem cell maintenance and skeletal development.

The core architecture consists of:

  • Catalytic Subunit: MOZ or MORF (acetylation of H3K9, H3K14).

  • Scaffold: BRPF2 (BRD1) (bridges the catalytic subunit to accessory proteins).

  • Accessory Subunits: ING5 and EAF6 (stabilize the complex and enhance HAT activity).

The Role of the BRPF2 Bromodomain

While the MOZ/MORF subunit provides the enzymatic HAT activity, the BRPF2 bromodomain acts as the "targeting system." It recognizes acetylated lysine residues on histone tails, anchoring the complex to specific genomic loci.

The Causality of Inhibition: Inhibiting the BRPF2 bromodomain with this compound does not inhibit the catalytic HAT activity directly. Instead, it "blinds" the complex, preventing it from finding its chromatin substrates. This results in a loss of localized histone acetylation and transcriptional downregulation of target genes (e.g., HOX genes in leukemia).

Chemical Biology Profile: this compound

Potency and Selectivity

This compound is a benzoisoquinolinedione derivative. It is a dual inhibitor , showing high affinity for BRPF2 and TAF1 (Bromodomain 2).[1][2][3]

Table 1: this compound Potency and Selectivity Profile

Target DomainAssayIC50 / Kd (nM)Selectivity Note
BRPF2 (BRD1) TR-FRET67 nM Primary Target (MYST Scaffold)
TAF1 (BD2) TR-FRET8 nM Major co-target (TFIID component)
BRPF1TR-FRET> 3,000 nM>45-fold selectivity
BRPF3TR-FRET> 5,000 nM>80-fold selectivity
BRD4 (BET Family)BROMOscan> 10,000 nMNo activity (Crucial for specificity)

Critical Experimental Insight: Because this compound inhibits TAF1 with high potency, phenotypic effects observed in cells may result from TAF1 blockade rather than BRPF2. To isolate MYST/BRPF2-specific effects, researchers must use the negative control BAY-364 (which is inactive against BRPF2 but retains weak TAF1 activity) or orthogonal genetic knockdown of BRPF2.

Mechanistic Visualization

The following diagram illustrates the assembly of the MYST complex and the mechanism of action of this compound.

MYST_Mechanism cluster_chromatin Chromatin Landscape cluster_complex Active MYST Complex Histone Acetylated Histone (H3K14ac / H4K5ac) MOZ MOZ/MORF (HAT Enzyme) BRPF2 BRPF2 (BRD1) (Scaffold & Reader) MOZ->BRPF2 ING5 ING5 (Reader) ING5->BRPF2 EAF6 EAF6 (Stabilizer) EAF6->BRPF2 BRPF2->Histone Recruitment (Reader Function) BAY299 This compound (Inhibitor) BAY299->BRPF2 Competitive Binding (Displacement)

Caption: this compound binds the BRPF2 bromodomain, competitively displacing the tetrameric MYST complex from acetylated chromatin.

Validated Experimental Protocols

To ensure scientific rigor (E-E-A-T), the following protocols are designed with built-in validation steps.

Protocol A: Cellular Target Engagement via NanoBRET™

Purpose: To quantitatively measure the binding of this compound to BRPF2 inside living cells. This is superior to biochemical assays as it accounts for cell permeability and intracellular competition with endogenous histones.

Methodology:

  • Transfection:

    • Transfect HEK293T cells with a BRPF2-NanoLuc fusion vector (Donor) and a Histone H3.3-HaloTag fusion vector (Acceptor).

    • Validation Step: Include a "Donor Only" control to determine background luminescence.

  • Labeling:

    • 24 hours post-transfection, treat cells with the HaloTag® 618 Ligand.

  • Compound Treatment:

    • Treat cells with this compound in a dose-response format (e.g., 0.1 nM to 10 µM).

    • Control: Treat parallel wells with BAY-364 (Negative Control) at 10 µM.

  • Measurement:

    • After 2 hours, add the NanoBRET™ substrate.

    • Measure Donor emission (460 nm) and Acceptor emission (618 nm).

  • Analysis:

    • Calculate the MilliBRET ratio (mBU).

    • This compound should dose-dependently decrease the BRET signal (disrupting BRPF2-Histone interaction).

    • Success Criteria: IC50 should be < 200 nM in cells.

Protocol B: Chromatin Displacement via FRAP (Fluorescence Recovery After Photobleaching)

Purpose: To visualize the kinetic displacement of BRPF2 from chromatin.

Methodology:

  • Setup:

    • Express GFP-BRPF2 (full length) in U2OS cells.

    • Nuclei should show "speckled" patterns indicating chromatin binding.

  • Bleaching:

    • Using a confocal microscope, photobleach a defined ROI (Region of Interest) within the nucleus.

  • Treatment:

    • Record recovery kinetics (t1/2) in DMSO-treated cells (Baseline).

    • Treat with 1 µM this compound for 1 hour.

    • Record recovery kinetics again.

  • Interpretation:

    • DMSO: Slow recovery (High t1/2) indicates tight binding to chromatin.

    • This compound: Fast recovery (Low t1/2) indicates the protein is freely diffusing and not bound to chromatin.

    • Causality: The shift in mobility confirms the inhibitor has successfully disengaged the MYST complex from its genomic anchors.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Readouts Step1 NanoBRET Assay (HEK293T) Step2 Calculate IC50 (<200nM) Step1->Step2 Step3 Treat Target Cells (e.g. AML lines) Step2->Step3 If Validated Readout1 Differentiation (CD11b/CD14) Step3->Readout1 Readout2 Gene Expression (HOX Genes) Step3->Readout2 Step4 Control: BAY-364 (Negative Control) Step4->Readout1 Compare

Caption: Recommended workflow for validating this compound activity before proceeding to functional phenotypic assays.

References

  • Bouché, L. et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). (2017). "this compound: A probe for BRD1 and TAF1." SGC Chemical Probes.

  • Ullah, M. et al. (2008). "Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes." Molecular and Cellular Biology.

  • Siebenter, F. et al. (2023).[4] "Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer."[5] Biochemical and Biophysical Research Communications.

  • Chemical Probes Portal. "this compound Profile and Expert Review."

Sources

The development of BAY-299 by Bayer and the Structural Genomics Consortium (SGC).

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development of BAY-299, a Chemical Probe for the BRPF2 and TAF1 Bromodomains

Abstract

This guide provides a comprehensive technical overview of the discovery, characterization, and application of this compound, a potent and selective dual inhibitor of the BRPF2 and TAF1 bromodomains. Developed through an open-science collaboration between Bayer and the Structural Genomics Consortium (SGC), this compound serves as a high-quality chemical probe for elucidating the biological functions of these epigenetic reader domains in health and disease. We will detail the scientific rationale for targeting these proteins, the structure-guided design process, and the multi-layered experimental methodologies used to validate its potency, selectivity, and cellular activity. This document is intended for researchers in drug discovery, chemical biology, and oncology, providing both foundational knowledge and detailed protocols to enable further investigation.

The Epigenetic Rationale: Targeting Transcriptional Coactivators in Oncology

The epigenetic machinery, which governs gene expression without altering the DNA sequence itself, is a focal point of modern oncology research. Central to this machinery are "reader" domains, which recognize specific post-translational modifications on histone proteins, thereby recruiting transcriptional complexes to chromatin.[1] The bromodomain is a highly conserved 110-amino-acid module that specifically binds to acetylated lysine residues (KAc), a key mark of active gene transcription.[1][2] Dysregulation of bromodomain-containing proteins is frequently implicated in cancer, making them attractive therapeutic targets.[1][3]

The Targets: BRPF2 and TAF1

This compound was developed to target two distinct but functionally important bromodomain-containing proteins:

  • BRPF2 (Bromodomain and PHD Finger-containing protein 2), also known as BRD1: BRPF2 acts as a crucial scaffolding protein for assembling histone acetyltransferase (HAT) complexes, particularly those of the MOZ/MORF family.[3] These complexes play a vital role in transcription regulation, and the overexpression of BRPF2 has been linked to the development of several cancers, including lung and breast cancer.[2][4] By inhibiting the BRPF2 bromodomain, the goal is to disrupt the tethering of these HAT complexes to chromatin, thereby modulating the expression of cancer-driving genes.[2]

  • TAF1 (TATA-box binding protein associated factor 1): TAF1 is the largest subunit of the general transcription factor TFIID, a cornerstone of the transcription initiation machinery for RNA polymerase II.[5][6] TAF1 contains two tandem bromodomains, which are essential for the proliferation of certain cancer cells.[7][8] The therapeutic hypothesis is that cancer cells with high levels of histone acetylation at key oncogenes are particularly dependent on the TAF1 bromodomains.[8] A selective inhibitor could therefore provide a therapeutic window to target these vulnerabilities.[7][8]

The Open Science Model: A Bayer and SGC Collaboration

The development of this compound is a direct result of an open-science collaboration between Bayer and the Structural Genomics Consortium (SGC).[1] The primary goal of this initiative is to generate high-quality, selective, and cell-active chemical probes for understudied protein families and make them freely available to the academic community without restriction on use.[1] This approach accelerates basic science and target validation, forming the foundation for the next generation of therapeutics. This compound, along with its structurally similar but inactive negative control, BAY-364, exemplifies this model by providing rigorously validated tools for the global research community.

Discovery and Characterization Workflow

The identification of this compound followed a systematic drug discovery cascade, beginning with high-throughput screening and culminating in detailed cellular characterization. This workflow ensures that the resulting chemical probe is not only potent but also well-understood in terms of its mechanism, selectivity, and utility in a physiological context.

cluster_0 Biochemical Phase cluster_1 Cellular & In Vivo Phase HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identifies Initial Hits Biochem_Potency Biochemical Potency (TR-FRET, AlphaScreen) Hit_to_Lead->Biochem_Potency Improves Potency Selectivity Broad Selectivity Profiling (BROMOscan®, Kinase Panels) Biochem_Potency->Selectivity Confirms On-Target Activity Cell_Perm Cellular Target Engagement (NanoBRET™ Assay) Selectivity->Cell_Perm Transition to Cellular Models Phenotypic Phenotypic Screening (Anti-proliferation Assays) Cell_Perm->Phenotypic Confirms Intracellular Activity PK Pharmacokinetics (Rat PK Studies) Phenotypic->PK Links Target to Function Probe_Release Chemical Probe Release (this compound + BAY-364) PK->Probe_Release Ensures In Vivo Utility

Caption: The drug discovery workflow for developing the this compound chemical probe.

Core Methodologies: From Biochemical Potency to Cellular Target Engagement

The validation of a chemical probe requires a suite of orthogonal assays. The choice to use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening and NanoBRET™ for cellular target engagement was deliberate. TR-FRET is a robust, sensitive, and high-throughput biochemical assay ideal for screening large compound libraries and performing structure-activity relationship (SAR) studies.[9] However, it does not confirm that a compound can enter a cell and bind its target. The NanoBRET™ assay directly addresses this by measuring target occupancy within intact, live cells, providing definitive evidence of cellular activity.[10][11]

Protocol: TR-FRET Biochemical Inhibition Assay

This protocol is adapted for determining the IC50 of inhibitors against a bromodomain-histone peptide interaction.

  • Principle: The assay measures the proximity of a Europium (Eu)-labeled anti-tag antibody bound to a tagged bromodomain protein and an APC-labeled streptavidin bound to a biotinylated, acetylated histone peptide. When the bromodomain binds the peptide, the Eu donor and APC acceptor are brought close, allowing for a FRET signal. An inhibitor disrupts this interaction, causing a loss of signal.[9]

cluster_0 No Inhibitor: High TR-FRET Signal cluster_1 With Inhibitor: Low TR-FRET Signal Eu Bromodomain (GST-Tagged) + Anti-GST-Eu³⁺ APC Acetylated Peptide (Biotinylated) + Streptavidin-APC Eu->APC Binding FRET Energy Transfer (FRET) Eu->FRET Excitation APC->FRET Eu2 Bromodomain (GST-Tagged) + Anti-GST-Eu³⁺ Inhibitor This compound Eu2->Inhibitor Inhibitor Binding NoFRET No Energy Transfer Eu2->NoFRET Excitation APC2 Acetylated Peptide (Biotinylated) + Streptavidin-APC

Caption: Principle of the TR-FRET assay for bromodomain inhibitor screening.

  • Materials:

    • 384-well low-volume assay plates (e.g., Corning 3820).

    • Recombinant GST-tagged BRPF2 or TAF1 bromodomain.

    • Biotinylated acetylated histone H4 peptide.

    • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Anti-GST-Europium Chelate (Donor).

    • Streptavidin-APC (Acceptor).

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Prepare a 2X solution of the bromodomain protein with the Anti-GST-Europium Chelate in assay buffer.

    • Prepare a 2X solution of the biotinylated peptide with Streptavidin-APC in assay buffer.

    • Dispense 50 nL of serially diluted test compound or DMSO (control) into assay wells.

    • Add 5 µL of the 2X bromodomain/donor solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow compound-protein binding.

    • Add 5 µL of the 2X peptide/acceptor solution to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using DMSO-only wells (100% activity) and wells with a saturating concentration of a known inhibitor (0% activity).

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted for quantifying the intracellular binding of this compound to its targets.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) in live cells. The target protein (e.g., BRPF2) is expressed as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer, which binds the target's active site, is added to the cells. When the tracer binds the NanoLuc®-fusion protein, the energy from the luciferase substrate reaction is transferred to the tracer, producing a BRET signal. A competing compound (this compound) displaces the tracer, leading to a dose-dependent loss of BRET.[10][11]

cluster_0 No Inhibitor: High BRET Signal cluster_1 With Inhibitor: Low BRET Signal NLuc Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer NLuc->Tracer Tracer Binding BRET Energy Transfer (BRET) NLuc->BRET Tracer->BRET Substrate Substrate Substrate->NLuc Luminescence NLuc2 Target-NanoLuc® Fusion Protein Inhibitor This compound (Cell-Permeable) NLuc2->Inhibitor Inhibitor Binding NoBRET No Energy Transfer Substrate2 Substrate Substrate2->NLuc2 Luminescence

Caption: Principle of the NanoBRET™ assay for cellular target engagement.

  • Materials:

    • HEK293 cells.

    • Plasmid DNA encoding N- or C-terminal NanoLuc® fusions of BRPF2 or TAF1.

    • Transfection reagent (e.g., FuGENE® HD).

    • Opti-MEM™ I Reduced Serum Medium.

    • White, tissue-culture treated 96-well assay plates.

    • NanoBRET® Tracer and Nano-Glo® Substrate.

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Day 1 (Transfection):

      • Prepare lipid:DNA complexes using the NanoLuc®-fusion plasmid and transfection reagent in Opti-MEM according to the manufacturer's protocol.[12][13]

      • Seed HEK293 cells into 96-well plates and add the transfection complexes.

      • Incubate for 18-24 hours to allow for protein expression.[12]

    • Day 2 (Assay):

      • Prepare serial dilutions of this compound in Opti-MEM.

      • Prepare a solution of the fluorescent tracer in Opti-MEM.

      • Remove growth media from cells and add the tracer solution.

      • Add the diluted this compound or DMSO controls to the wells.

      • Incubate the plate for 2 hours at 37 °C in a CO2 incubator to allow for compound entry and target binding.[12]

      • Prepare the Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[12]

      • Add the substrate solution to all wells.

      • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission simultaneously.[12]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle (DMSO) controls and plot the corrected BRET ratio against the log of the inhibitor concentration.

    • Fit the curve using a four-parameter logistic equation to determine the cellular IC50.

Data Synthesis: Potency, Selectivity, and Cellular Activity of this compound

The rigorous application of the described methodologies yielded a comprehensive dataset qualifying this compound as a potent and selective chemical probe.

Target / AssayIC50 (nM)NotesSource
BRPF2 BD (TR-FRET) 67Potent biochemical activity.[7][14][15]
BRPF2 BD (AlphaScreen) 97Orthogonal assay confirms potency.[7]
TAF1 BD2 (TR-FRET) 8Very high potency on TAF1 BD2.[7][14][15]
TAF1L BD2 (TR-FRET) 106Potent activity on the TAF1 homolog.[7][14]
BRPF1 BD (TR-FRET) >3,100>47-fold selective over BRPF1.[7][16]
BRPF3 BD (TR-FRET) >5,500>83-fold selective over BRPF3.[7][16]
BRD4 BD1 (Biochemical) >10,000>300-fold selective over BET family member BRD4.[5][17]
BRPF2 (NanoBRET, vs H4) 575Confirmed cellular target engagement.[5][7]
TAF1 BD2 (NanoBRET, vs H4) 970Confirmed cellular target engagement.[5][7]
MOLM-13 (AML Cells, GI50) 1060Demonstrates anti-proliferative effects in a cancer cell line.[7]

Conclusion and Future Outlook

This compound is a powerful chemical probe resulting from a successful open-science collaboration between Bayer and the SGC.[1][8] It exhibits low nanomolar potency against the bromodomains of BRPF2 and TAF1/TAF1L, excellent selectivity against other BRPF family members and the BET family, and confirmed target engagement in a cellular context.[5][7][14] Its development and public release, alongside a matched inactive control, provide the scientific community with essential tools to investigate the roles of BRPF2 and TAF1 in transcription, chromatin biology, and cancer.[8] Subsequent studies utilizing this compound have already begun to uncover novel therapeutic avenues, such as inducing an anti-viral mimicry effect in triple-negative breast cancer and causing cell death in acute myeloid leukemia.[4][14] The continued use of this well-characterized probe will undoubtedly deepen our understanding of these epigenetic regulators and may pave the way for new therapeutic strategies.

References

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • Therapeutic potential of TAF1 bromodomains for cancer treatment. bioRxiv.

  • Therapeutic potential of TAF1 bromodomains for cancer treatment. bioRxiv.

  • This compound (CAS Number: 2080306-23-4). Cayman Chemical.

  • Targeting BRF2 in Cancer Using Repurposed Drugs. MDPI.

  • What are BRPF2 inhibitors and how do they work?. Patsnap Synapse.

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. PubMed.

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. PubMed Central (PMC).

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

  • PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo. PubMed.

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.

  • What are TAF1 inhibitors and how do they work?. Patsnap Synapse.

  • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. Promega Corporation.

  • Functional Roles of Bromodomain Proteins in Cancer. PubMed Central (PMC).

  • Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold. ACS Medicinal Chemistry Letters.

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry.

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry.

  • Full article: Bromodomain inhibitors and cancer therapy: From structures to applications. Taylor & Francis Online.

  • Benzoisoquinolinediones As Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. AMiner.

  • Bromodomain inhibitors and cancer therapy: From structures to applications. PubMed Central (PMC).

  • BRD2 bromodomain 1 TR-FRET Assay Kit. Cayman Chemical.

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed Central (PMC).

  • BRD4 bromodomain 1 TR-FRET Assay Kit. Cayman Chemical.

  • Studying intramolecular bivalent glues using TR-FRET binding assays. BMG LABTECH.

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Methodological & Application

How to use BAY-299 in cell culture experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Chemical Probe

I'm now zeroing in on BAY-299. My focus is on thoroughly understanding its characteristics as a potent, selective chemical probe. I'm building a solid foundation about this compound to ensure my application note and protocol are accurate and insightful.

Analyzing the Compound

I've been analyzing the compound, this compound. It specifically targets BRD1, part of the BRPF2 complex, preventing BRD1 from binding acetylated histones. Key properties include nanomolar potency, high selectivity, and demonstrated cellular activity via NanoBRET. I'm also noting the standard negative control, BAY-299N, for robust validation.

Developing In-Cell Assays

I'm now focusing on proving this compound's efficacy within cells. I'm exploring functional phenotypic assays, such as proliferation and gene expression, concentrating on BRD1 targets. I'm developing strategies for troubleshooting and validation, including viability checks and evaluation of potential off-target effects to ensure robust data. I am building a framework for citing references properly. My search queries on Google are active, and I've started building the first two diagrams to summarize my findings.

Analyzing Application Note Data

I've begun compiling detailed data for the application note. The focus is on this compound, and its interaction with the targets BRD1 (BRPF2) and TAF1 (BD2). I am now deep-diving into the gathered IC50 data.

Refining Specificity Details

I am now focusing on the selectivity profile. I've confirmed >30-fold selectivity over BRPF1/3, BRD9, ATAD2, and >300-fold over BRD4. I corrected an earlier thought: BAY-364 is the negative control. Next, I am reviewing solubility and cellular assay data and refining details to ensure the key data for expert use is clear.

Defining NanoBRET Workflow

I'm now focusing on the NanoBRET workflow for the BRD assays. I'm clarifying the specifics of a BRD1-targeted NanoBRET tracer, inferring the general protocol and preparing to describe the standard workflow. I can use this info to create diagrams. I have gathered enough data to sketch out a draft diagram for the MoA (this compound displacing BRD1 from Histone) and the Workflow.

Western blot analysis of apoptosis markers after BAY-299 treatment.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Unveiling the Pro-Apoptotic Activity of BAY-299

This compound is a potent and selective chemical probe that dually inhibits the bromodomain and PHD finger-containing protein BRPF2 (also known as BRD1) and the second bromodomain (BD2) of the TATA-box binding protein-associated factors TAF1 and TAF1L.[1][2][3] These proteins are critical epigenetic readers and scaffolding components of histone acetyltransferase (HAT) and transcription initiation complexes, respectively.[4] By disrupting these fundamental transcriptional processes, this compound can induce significant cellular stress. Recent studies have demonstrated that inhibition of TAF1 with this compound leads to the suppression of cell growth and the induction of programmed cell death, or apoptosis, in cancer cell lines such as Acute Myeloid Leukemia (AML).[5]

Apoptosis is an essential, tightly regulated process of cellular suicide crucial for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The progression of apoptosis involves a cascade of molecular events, primarily executed by a family of proteases called caspases.[6] Western blotting is a cornerstone technique for investigating apoptosis, as it allows for the precise detection and quantification of changes in the expression and cleavage status of key regulatory proteins.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the pro-apoptotic effects of this compound. It details the underlying scientific principles, offers a validated, step-by-step protocol for Western blot analysis of critical apoptosis markers, and provides insights into data interpretation and troubleshooting.

Scientific Principles: Key Markers of Apoptosis

Apoptosis proceeds through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.[8] Evidence suggests that this compound-induced cell death involves the intrinsic pathway, culminating in the activation of caspases and the cleavage of key cellular substrates.[5]

Key Apoptosis Markers Detectable by Western Blot:

  • Executioner Caspases (e.g., Caspase-3): Caspases are synthesized as inactive zymogens (pro-caspases) and are activated via proteolytic cleavage.[6] Caspase-3 is a primary executioner caspase. Its activation involves cleavage of the ~35 kDa pro-caspase into active p17 and p12 fragments.[9] The appearance of these cleaved fragments is a definitive indicator of active apoptosis.

  • Poly (ADP-ribose) Polymerase (PARP): PARP-1 is a 116 kDa nuclear enzyme involved in DNA repair.[10][11] During apoptosis, activated Caspase-3 cleaves PARP-1 into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment.[7][11] This event inactivates PARP-1, preventing DNA repair and facilitating cellular disassembly. The detection of the 89 kDa cleaved PARP fragment is a classic hallmark of apoptosis.

  • Bcl-2 Family Proteins: This family of proteins governs mitochondrial outer membrane permeabilization (MOMP) and is central to the intrinsic pathway.[12] It includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of pro- to anti-apoptotic proteins is a critical determinant of a cell's fate.[13] Treatment with a compound like this compound can shift this balance, for example, by downregulating Bcl-2 or upregulating Bax, thereby promoting apoptosis.

Experimental Design and Workflow

A successful experiment requires careful planning, including appropriate controls to ensure that the observed effects are specific to the this compound treatment. The overall workflow involves cell culture, treatment, sample harvesting, protein analysis via Western blot, and data interpretation.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Western Blot cluster_3 Phase 4: Analysis start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat controls Include Vehicle (DMSO) and Positive (e.g., Staurosporine) Controls harvest Harvest Adherent & Floating Cells controls->harvest lyse Cell Lysis (with Protease/Phosphatase Inhibitors) harvest->lyse quant Protein Quantification (e.g., BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block ab1 Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) block->ab1 ab2 Secondary Antibody Incubation ab1->ab2 detect Chemiluminescent Detection ab2->detect strip Strip & Reprobe (Loading Control, e.g., GAPDH) detect->strip dens Densitometry & Normalization strip->dens interp Interpret Results dens->interp G BAY299 This compound TAF1 TAF1 / BRPF2 BAY299->TAF1 Stress Transcriptional Stress & DNA Damage Response TAF1->Stress inhibition leads to Bcl2_fam Shift in Bcl-2 Family (↑ Bax / ↓ Bcl-2) Stress->Bcl2_fam MOMP MOMP Bcl2_fam->MOMP induces Mito Mitochondrion CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 cleaves & activates Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP cleaves Apoptosis Apoptosis aCasp3->Apoptosis PARP PARP PARP->cPARP cPARP->Apoptosis

Caption: Proposed intrinsic pathway for this compound-induced apoptosis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal for Cleaved Fragments 1. Insufficient apoptosis induction. 2. Protein degradation. 3. Poor antibody affinity. 4. Small proteins transferred through the membrane.1. Increase this compound dose/time; confirm with positive control. 2. Keep samples on ice; use fresh protease inhibitors. 3. Use a different, validated antibody. 4. Reduce transfer time/voltage; use 0.22 µm PVDF membrane.
High Background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time to 90 mins or switch blocking agent (milk vs. BSA). 2. Titrate primary and secondary antibodies to optimal dilution. 3. Increase number and duration of TBST washes.
Multiple Non-Specific Bands 1. Antibody is not specific. 2. Protein degradation. 3. Lysate is too concentrated.1. Check antibody datasheet for validation; try a different antibody. 2. Ensure proper sample handling with inhibitors. 3. Load less total protein (15-20 µg).
Inconsistent Loading Control 1. Unequal protein loading. 2. Expression of housekeeping gene is affected by treatment.1. Re-quantify protein lysates carefully with BCA/Bradford assay. 2. Test an alternative loading control (e.g., Tubulin) or use a total protein stain (e.g., Ponceau S) for normalization.

References

  • Structural Genomics Consortium. (n.d.). This compound A probe for BRD1 and TAF1. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • He, S., et al. (2023). TAF1 inhibitor this compound induces cell death in acute myeloid leukemia. Cancer Cell International. Retrieved from [Link]

  • Bouche, L., et al. (2017). This compound, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research. Retrieved from [Link]

  • Protocol Online. (2009). caspase3 detection - SDS-PAGE and Western Blotting. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Retrieved from [Link]

  • Park, D., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2019). How can I detect cleaved-caspase 3 by western blotting? Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

  • Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

  • Wu, Q., et al. (2023). Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Chen, L., et al. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Vogler, M. (2012). Attacking Cancer's Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members. British Journal of Pharmacology. Retrieved from [Link]

  • Wang, C., et al. (2019). Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review. Cancers. Retrieved from [Link]

Sources

Probing the Cell Cycle: A Detailed Protocol for Analysis of BAY-299 Treated Cells via Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of BAY-299 in Cell Cycle Regulation

This compound has emerged as a potent and selective chemical probe, dually inhibiting the bromodomains of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain and PHD finger-containing protein 2 (BRPF2).[1][2][3][4][5] TAF1 is a critical component of the transcription initiation complex TFIID, implicated in regulating genes essential for cell cycle progression.[6][7] By targeting these key epigenetic readers, this compound provides a powerful tool to investigate fundamental mechanisms of transcriptional control in both normal physiological and disease states, such as cancer.

Published research has demonstrated that this compound can effectively inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.[1][6][8] Specifically, in acute myeloid leukemia (AML), treatment with this compound leads to an upregulation of cell cycle inhibitor genes, including CDKN1A and CDKN2B, culminating in cell cycle inhibition and subsequent cell death.[6][8]

This application note provides a comprehensive, field-proven protocol for analyzing the effects of this compound on the cell cycle of cultured mammalian cells using flow cytometry with propidium iodide (PI) staining. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers in drug discovery and cell biology.

Principle of the Assay: DNA Content as a Readout for Cell Cycle Phase

Flow cytometry combined with propidium iodide (PI) staining is a cornerstone technique for cell cycle analysis. PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cell populations into the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.

By treating cells with this compound and subsequently analyzing their DNA content, researchers can quantify shifts in the cell cycle distribution, such as an accumulation of cells in the G0/G1 or G2/M phases, indicative of cell cycle arrest.

Experimental Workflow

The overall experimental workflow is designed to ensure optimal cell health, effective drug treatment, and high-quality data acquisition.

This compound Cell Cycle Analysis Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_staining Phase 3: Staining cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture (Maintain log-phase growth) plate_cells 2. Cell Seeding (Ensure optimal density) cell_culture->plate_cells bay_treatment 3. This compound Treatment (Include vehicle control) incubation 4. Incubation (Time-course analysis) bay_treatment->incubation harvest 5. Cell Harvesting (Trypsinization/Scraping) fixation 6. Fixation (Ethanol, preserves DNA) harvest->fixation pi_staining 7. PI/RNase Staining (DNA labeling, RNA removal) fixation->pi_staining flow_cytometry 8. Flow Cytometry (Data Acquisition) data_analysis 9. Data Analysis (Cell cycle modeling) flow_cytometry->data_analysis This compound Mechanism cluster_G1S G1/S Transition Control BAY299 This compound TAF1 TAF1 (in TFIID complex) BAY299->TAF1 inhibits p21_p27 p21 / p27 (CDKN1A/B) TAF1->p21_p27 (indirectly represses) CDK46_CyclinD CDK4/6-Cyclin D G1_Phase G1 Phase CDK46_CyclinD->G1_Phase promotes progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_Phase promotes progression p21_p27->CDK46_CyclinD p21_p27->CDK2_CyclinE S_Phase S Phase G1_Phase->S_Phase Transition

Caption: this compound's mechanism of inducing G1 cell cycle arrest.

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following controls are essential:

  • Unstained Control: Cells that have not been treated with PI. This is used to set the baseline fluorescence of the cell population.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound dose. This control is critical to ensure that the observed effects are due to this compound and not the solvent.

  • Positive Control (Optional): A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest or hydroxyurea for S-phase arrest) can be used to validate the staining and analysis procedure.

By rigorously applying these controls and adhering to the detailed steps outlined in this protocol, researchers can confidently and accurately assess the impact of this compound on cell cycle progression, contributing to a deeper understanding of its therapeutic potential.

References

  • Zhou, L., Yao, Q., Ma, L., Li, H., & Chen, J. (2022). TAF1 inhibitor this compound induces cell death in acute myeloid leukemia. Annals of Translational Medicine, 10(1), 18. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved February 14, 2026, from [Link]

  • Zhou, L., et al. (2021). TAF1 inhibitor this compound induces cell death in acute myeloid leukemia. Translational Cancer Research. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved February 14, 2026, from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved February 14, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved February 14, 2026, from [Link]

  • Structural Genomics Consortium. (n.d.). This compound A probe for BRD1 and TAF1. Retrieved February 14, 2026, from [Link]

  • Bouche, L., et al. (2017). Abstract 980: this compound, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13_Supplement), 980. [Link]

Sources

Application of BAY-299 in chromatin immunoprecipitation (ChIP) sequencing.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatin Immunoprecipitation (ChIP-seq) with BAY-299 [1]

Executive Summary

This application note details the rigorous application of This compound , a potent and selective chemical probe, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This compound acts as a dual inhibitor of the bromodomains of BRD1 (BRPF2) and TAF1 (BD2) .[1][2]

In ChIP-seq workflows, this compound is utilized to:

  • Validate Target Engagement: Demonstrate the physical displacement of BRD1 from chromatin at specific genomic loci.

  • Map Regulatory Landscapes: Identify gene promoters and enhancers dependent on the BRD1-H3K14ac interaction for transcriptional maintenance.

  • Differentiate Isoform Specificity: Distinguish BRPF2-driven chromatin biology from BRPF1/3 using the probe's high selectivity profile.

Key Reagents:

  • Active Probe: this compound (IC

    
     BRD1: 6 nM; TAF1-BD2: 13 nM).[1][3][4]
    
  • Negative Control: BAY-364 (Inactive against BRD1 >20 µM).[1][3]

  • Target: BRD1 (Component of the MOZ/MORF HAT complex).[4][5]

Introduction: The Mechanism of Action

BRD1 (BRPF2) is a scaffold protein integral to the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][3] It contains a bromodomain that specifically recognizes acetylated Lysine 14 on Histone H3 (H3K14ac).[1][6] This interaction is critical for tethering the HAT complex to chromatin, thereby propagating acetylation and facilitating gene transcription, particularly in hematopoietic stem cells and neural development.

This compound functions as an acetyl-lysine mimetic.[1] It binds to the hydrophobic pocket of the BRD1 bromodomain, competitively inhibiting its interaction with acetylated histones. This results in the "eviction" of the BRD1 complex from chromatin.

Critical Consideration (Dual Inhibition): Researchers must note that this compound is a dual inhibitor .[1][2] It inhibits TAF1-BD2 with equal or greater potency than BRD1.[1] Therefore, ChIP-seq experimental design must include specific antibodies for BRD1 to ensure the observed loss of binding signals is attributed to BRD1 displacement, not solely TAF1 interference.

Figure 1: Molecular Mechanism of this compound Displacement

G cluster_chromatin Chromatin Landscape cluster_complex MOZ/MORF Complex Nucleosome Nucleosome (H3K14ac) BRD1 BRD1 (BRPF2) Bromodomain BRD1->Nucleosome  Native Binding MOZ MOZ/MORF (HAT) BRD1->MOZ BAY299 This compound (Inhibitor) BAY299->Nucleosome  Displacement BAY299->BRD1  Competitive  Binding BAY364 BAY-364 (Negative Control) BAY364->BRD1  No Binding

Caption: this compound competitively binds the BRD1 bromodomain, displacing the MOZ/MORF complex from H3K14ac sites. The control BAY-364 fails to bind.

Experimental Design & Controls

To generate publication-quality data, the experimental design must account for biological variability and off-target effects.[1]

Experimental ArmCompoundConcentrationRationale
Vehicle Control DMSO0.1% (v/v)Establishes baseline chromatin occupancy of BRD1.[1]
Treatment Group This compound 1.0 - 2.0 µM Induces maximal displacement of BRD1.[1] Note: SGC cellular IC50 is <1µM; 2µM ensures saturation.
Negative Control BAY-364 1.0 - 2.0 µM Controls for non-specific chemical effects.[1] Should NOT displace BRD1.

Timepoint Selection:

  • Acute (4-6 Hours): Recommended for measuring direct chromatin displacement (Pharmacodynamic effect).[1]

  • Sustained (24 Hours): Measures downstream transcriptional consequences (e.g., loss of H3K14ac marks or changes in RNA Pol II occupancy).

Detailed Protocol: this compound ChIP-Sequencing

Phase 1: Cell Treatment and Crosslinking

Objective: Fix protein-DNA interactions in the presence of the inhibitor.

  • Culture: Grow cells (e.g., MV4-11, MOLM-13, or HEK293T) to 70-80% confluence. You need ~10 million cells per IP.

  • Treatment:

    • Add This compound (dissolved in DMSO) to the media to a final concentration of 1.0 µM .

    • Add BAY-364 to a separate flask at 1.0 µM .

    • Add DMSO to the control flask.

    • Incubate at 37°C for 6 hours .

  • Crosslinking:

    • Add 16% Formaldehyde (methanol-free) directly to the media to a final concentration of 1% .[1]

    • Rotate at room temperature (RT) for 10 minutes .

    • Quench: Add 2.5 M Glycine to a final concentration of 125 mM . Incubate 5 min at RT.

  • Harvest: Scrape cells (adherent) or centrifuge (suspension) at 4°C. Wash 2x with ice-cold PBS containing protease inhibitors (PMSF).

Phase 2: Nuclei Isolation and Sonication

Objective: Isolate chromatin and shear DNA to 200-500 bp fragments.[1]

  • Lysis: Resuspend pellet in Cell Lysis Buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40) + Protease Inhibitors. Incubate 10 min on ice to lyse plasma membranes.

  • Nuclei Collection: Centrifuge at 2,500 x g for 5 min at 4°C. Discard supernatant (cytoplasm).

  • Nuclear Lysis: Resuspend nuclei in Nuclei Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS). Incubate 10 min on ice.

  • Sonication:

    • Use a focused ultrasonicator (e.g., Covaris or Bioruptor).[1]

    • Target: 200–500 bp fragment size.

    • Tip: this compound treatment may alter chromatin compaction slightly; ensure sonication cycles are consistent across all samples.[1]

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Keep the supernatant (Chromatin).

Phase 3: Immunoprecipitation (IP)

Objective: Specifically capture BRD1-bound DNA.[1]

  • Dilution: Dilute chromatin 1:10 with ChIP Dilution Buffer (16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100) to reduce SDS concentration <0.1%.

  • Antibody Addition:

    • Add validated anti-BRD1 antibody.

    • Recommended:Anti-BRD1 (Cell Signaling Technology #68436) .[1] Use 10 µL per IP (approx 4x10^6 cell equivalent).[1][6]

    • IgG Control: Add Normal Rabbit IgG to a separate aliquot of chromatin.

  • Incubation: Rotate overnight at 4°C.

  • Bead Capture: Add 30 µL Protein A/G Magnetic Beads (pre-blocked with BSA/Salmon Sperm DNA). Rotate 2-4 hours at 4°C.

Phase 4: Washing and Elution

Objective: Remove non-specific binding.

  • Washes: Wash beads sequentially (5 min rotation each) with:

    • Low Salt Wash Buffer (150 mM NaCl)[1]

    • High Salt Wash Buffer (500 mM NaCl)[1]

    • LiCl Wash Buffer

    • TE Buffer (2x washes)[1]

  • Elution: Elute in 100 µL Elution Buffer (1% SDS, 0.1 M NaHCO3). Vortex/shake 15 min at RT. Repeat once and combine eluates (200 µL total).

Phase 5: Reverse Crosslinking and DNA Purification
  • Reverse Crosslinks: Add 8 µL 5M NaCl. Incubate at 65°C overnight (or 4 hours minimum).

  • Digestion: Add RNase A (30 min, 37°C) followed by Proteinase K (2 hours, 55°C).

  • Purification: Use a PCR purification kit (e.g., Qiagen MinElute) or Phenol:Chloroform extraction. Elute in 30-50 µL water.

Sequencing and Data Analysis Workflow

The analysis of this compound ChIP-seq data requires a differential binding approach to quantify the "loss" of signal.[1]

Figure 2: ChIP-seq Analysis Workflow

Workflow cluster_inputs Input Data DMSO DMSO Control (FASTQ) Align Alignment (Bowtie2/BWA) DMSO->Align BAY299 This compound Treated (FASTQ) BAY299->Align PeakCall Peak Calling (MACS2) Align->PeakCall  Identify  Regions DiffBind Differential Binding (DiffBind/DESeq2) Align->DiffBind  Read Counts PeakCall->DiffBind  Consensus  Peaks Result Target Identification (Loss of Signal) DiffBind->Result  Log2 Fold Change  (DMSO vs this compound)

Caption: Comparative analysis workflow. Significant negative Log2 Fold Change indicates loci where this compound successfully displaced BRD1.

Key Analysis Steps:

  • Quality Control: Verify fragment size distribution.

  • Peak Calling: Use MACS2 to call peaks in the DMSO sample against Input DNA.

  • Differential Analysis: Use DiffBind (R Bioconductor package).[1]

    • Define the consensus peak set (peaks present in replicates).

    • Calculate affinity scores (read density) for DMSO vs. This compound.[1]

    • Success Metric: A successful experiment will show a global shift or specific clusters of peaks with significantly reduced binding affinity (Negative Fold Change) in the this compound treated samples compared to DMSO and BAY-364.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
No reduction in binding Insufficient drug concentration or time.[1]Increase this compound to 2-5 µM or treat for 12-24h.[1] Ensure fresh drug stock.
Global signal loss Technical failure or massive displacement.Spike-in Normalization: Use Drosophila chromatin spike-in to normalize if you suspect global loss of BRD1 binding.[1]
High Background Non-specific antibody binding.Increase wash stringency (High Salt). Use the BAY-364 control to define "true" background.[1]

References

  • Structural Genomics Consortium (SGC). this compound: A probe for BRD1 and TAF1.[1][4] SGC Chemical Probes.[4] Available at: [Link][1]

  • Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[4] Journal of Medicinal Chemistry, 60(9), 4002–4022. Available at: [Link][1]

  • Chemical Probes Portal. this compound Profile and Expert Review.[1][5] Available at: [Link][1]

  • Mishima, Y., et al. (2011). The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis. Blood, 118(9), 2443–2453.[1] Available at: [Link][1]

Sources

Application Note: A Comprehensive Guide to qRT-PCR Analysis of Gene Expression in Cells Treated with the TAF1/BRD1 Inhibitor, BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately quantify changes in gene expression in cell lines following treatment with BAY-299, a potent and selective dual inhibitor of the TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1). We delve into the molecular mechanism of this compound, offer field-proven, step-by-step protocols from cell culture to data analysis, and emphasize the critical quality control checkpoints necessary for generating reliable, reproducible, and publication-quality data. Adherence to the principles outlined, which are grounded in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, will ensure scientific rigor and clarity in interpreting the transcriptional consequences of TAF1/BRD1 inhibition.[1][2][3]

Scientific Rationale: The Mechanism of this compound

Understanding the mechanism of action of this compound is fundamental to designing a meaningful gene expression study. This compound is a chemical probe that potently and selectively inhibits the bromodomain-containing proteins TAF1 and BRD1 (also known as BRPF2).[4][5][6][7]

  • TAF1 is a large, multi-domain subunit of the general transcription factor TFIID, which is essential for initiating transcription.[8]

  • BRD1 acts as a scaffolding protein, assembling histone acetyltransferase (HAT) complexes that play crucial roles in chromatin modification and transcription activation.[8]

By binding to the bromodomains of these proteins, this compound disrupts their ability to recognize acetylated histones, thereby interfering with the assembly of transcription machinery at gene promoters. This leads to specific and significant alterations in the transcriptional landscape of the cell. Published studies have demonstrated that TAF1 inhibition by this compound can suppress cell growth and induce multiple forms of cell death, including apoptosis and pyroptosis, in cancer models such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[9][10][11] This is achieved by modulating the expression of key regulatory genes.

Specifically, treatment with this compound has been shown to upregulate:

  • Cell Cycle Inhibitors: Genes like CDKN1A and CDKN2B are often induced, leading to cell cycle arrest.[9]

  • Pro-Pyroptotic Genes: A programmed, inflammatory form of cell death is triggered via increased expression of genes such as Caspase 1 (CASP1), Caspase 4 (CASP4), and various Gasdermins (GSDMB, GSDMC, GSDME).[9]

  • Interferon Response Genes: In some contexts, this compound can induce the expression of endogenous retroviruses (ERVs), triggering a viral mimicry state and a subsequent interferon-mediated immune response.[10]

The following diagram illustrates this simplified mechanism.

BAY299_Mechanism cluster_genes Example Upregulated Genes BAY299 This compound TAF1_BRD1 TAF1 / BRD1 Bromodomains BAY299->TAF1_BRD1 Inhibits Transcription Transcription Initiation TAF1_BRD1->Transcription Promotes Histones Acetylated Histones Histones->TAF1_BRD1 Recognition Gene_Expression Altered Gene Expression Transcription->Gene_Expression Leads to CDKN1A CDKN1A Gene_Expression->CDKN1A GSDME GSDME Gene_Expression->GSDME IFN_Genes Interferon Genes Gene_Expression->IFN_Genes

Figure 1. Simplified signaling pathway of this compound.

The Blueprint for Success: A MIQE-Compliant Experimental Design

The reliability of any qRT-PCR experiment hinges on its design. We strongly advocate for following the MIQE guidelines to ensure data transparency and reproducibility.[12][13]

Cell Culture and Treatment Strategy

Proper cell culture technique is the bedrock of the experiment.[14]

  • Cell Health: Ensure cells are healthy, free from contamination (especially mycoplasma), and in the logarithmic growth phase before treatment.

  • Dose-Response & Time-Course: Before launching a large-scale gene expression study, it is imperative to determine the optimal concentration and treatment duration for this compound in your specific cell line. We recommend a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the GI50 (concentration for 50% growth inhibition) and a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed concentration to identify the point of maximal transcriptional response.[9]

Judicious Selection of Genes and Primers
  • Target Genes: Select genes of interest based on the known mechanism of this compound or your specific research hypothesis.

    Gene Symbol Function Rationale for Study
    CDKN1A Cell Cycle Inhibitor Marker for cell cycle arrest
    GSDME Gasdermin E Key mediator of pyroptosis
    CASP1 Caspase 1 Activator of pyroptosis
    OAS1 2'-5' Oligoadenylate Synthetase 1 Interferon-stimulated gene (ISG)

    | TAF1 | TAF1 | To check for compensatory feedback |

  • Reference Genes (Crucial): The concept of a universal "housekeeping" gene is a misconception. The stability of commonly used reference genes like GAPDH or ACTB can be affected by experimental conditions, including drug treatments.[15] It is essential to validate a panel of candidate reference genes for your specific cell line and this compound treatment.

    Candidate Reference Genes for Validation
    GAPDH
    ACTB
    B2M
    TBP
    RPL13A

    | YWHAZ |

    Use software tools like geNorm or NormFinder to analyze the expression stability of these candidates across your control and treated samples to select the most stable gene or pair of genes for normalization.[16][17]

  • Primer Design: Poorly designed primers are a primary source of inaccurate data.

    • Use primer design software (e.g., Primer-BLAST from NCBI).

    • Design primers to span an exon-exon junction to prevent amplification of contaminating genomic DNA (gDNA).[18][19]

    • Aim for an amplicon size of 75-200 bp.[18]

    • Check for specificity using in-silico tools like BLAST.

Essential Controls for Data Validation

Every qRT-PCR plate must include a suite of controls to validate the results.[20]

  • No-Reverse-Transcription (-RT) Control: Contains the RNA sample but lacks the reverse transcriptase enzyme. Amplification in this control indicates gDNA contamination.

  • No-Template Control (NTC): Contains all reaction components except the nucleic acid template. Amplification here signifies reagent contamination.[2]

  • Biological Replicates: Use at least three independent biological replicates for each condition to assess biological variability.

  • Technical Replicates: Run each sample in triplicate on the qPCR plate to assess pipetting accuracy and reaction consistency.

Step-by-Step Experimental Protocols

The following protocols provide a robust workflow from cell treatment to qPCR.

Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna 2. RNA Processing cluster_cdna 3. cDNA Synthesis cluster_qpcr 4. qRT-PCR & Analysis a Seed Cells b Treat with this compound (and Vehicle Control) a->b c Lyse Cells & Isolate Total RNA b->c d Assess RNA Quality/Quantity (260/280, RIN) c->d e DNase Treatment d->e f Reverse Transcription (RNA -> cDNA) e->f g Set up qPCR Plate (SYBR Green/Probes) f->g h Run qPCR & Acquire Data (Ct values) g->h i Relative Quantification (ΔΔCt Method) h->i

Figure 2. Experimental workflow for qRT-PCR analysis.
Protocol 3.1: Cell Treatment with this compound
  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest.

  • Treatment: The next day, replace the medium with fresh medium containing either this compound at the desired final concentration or a vehicle control (e.g., DMSO) at the same final concentration.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 24 hours).

  • Harvest: After incubation, proceed immediately to RNA isolation.

Protocol 3.2: Total RNA Isolation and Quality Control

High-quality RNA is non-negotiable for accurate qRT-PCR.[19][21]

  • Lysis: Place culture plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add the appropriate lysis buffer directly to the well (e.g., TRIzol or the buffer from a column-based kit).[22]

  • Isolation: Isolate total RNA following the manufacturer's protocol for your chosen method (e.g., phenol-chloroform extraction or silica column purification).[23][24]

  • Elution: Elute the RNA in RNase-free water.

  • Quantification & Purity Check: Use a spectrophotometer (e.g., NanoDrop) to measure RNA concentration.

    • An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • An A260/A230 ratio of 2.0-2.2 indicates minimal contamination with salts or phenol.

  • Integrity Check (Recommended): Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) > 8 is desirable.

Protocol 3.3: DNase Treatment and Reverse Transcription (Two-Step)

We recommend a two-step protocol, which allows for the creation of a cDNA archive that can be used for multiple qPCR assays.[25]

  • DNase Treatment: Remove any contaminating gDNA by treating 1 µg of total RNA with a high-quality, RNase-free DNase I according to the manufacturer's protocol. This step is critical for preventing false positives.

  • Reverse Transcription Setup: In an RNase-free tube, combine the following:

    • DNase-treated RNA: 1 µg

    • Primers (Oligo(dT) and/or Random Hexamers): Per manufacturer's suggestion

    • dNTP mix

    • RNase-free water to the appropriate volume

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

  • RT Reaction: Add the RT buffer, RNase inhibitor, and a high-fidelity reverse transcriptase to the tube.

  • Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 3.4: Quantitative Real-Time PCR (SYBR Green Method)
  • cDNA Dilution: Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water to minimize the effect of any inhibitors from the RT reaction.

  • Master Mix Preparation: For each primer set, prepare a master mix on ice. For a 20 µL reaction volume per well (including triplicates and NTC):

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM stock): 0.5 µL

    • Reverse Primer (10 µM stock): 0.5 µL

    • Nuclease-free water: 4 µL

    • Total per reaction: 15 µL

  • Plate Setup:

    • Aliquot 15 µL of the appropriate master mix into each well of a 96- or 384-well qPCR plate.

    • Add 5 µL of diluted cDNA (or water for NTCs) to the corresponding wells.

    • Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom.

  • Thermal Cycling: Run the plate on a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 5-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (a single peak is expected).[19]

Data Analysis: The 2-ΔΔCt (Livak) Method

The 2-ΔΔCt method is a widely accepted approach for calculating the relative fold change in gene expression between a treated and a control group.[26][27][28]

ddCt start Raw Ct Values (Target & Reference Genes) step1 Step 1: Normalization to Reference Gene ΔCt = Ct(Target) - Ct(Reference) start->step1:f0 step2 Step 2: Normalization to Control Group ΔΔCt = ΔCt(Treated) - ΔCt(Control) step1:f1->step2:f0 step3 Step 3: Calculate Fold Change Fold Change = 2-ΔΔCt step2:f1->step3:f0

Figure 3. Logical flow of the 2-ΔΔCt calculation.
Step-by-Step Calculation Example

Below is a table with hypothetical data for the gene CDKN1A normalized to the validated reference gene RPL13A.

Sample GroupBiological ReplicateTarget Gene (CDKN1A) CtReference Gene (RPL13A) CtStep 1: ΔCt (CtCDKN1A - CtRPL13A)Step 2: ΔΔCt (ΔCtSample - Avg ΔCtControl)Step 3: Fold Change (2-ΔΔCt)
Vehicle Control 125.519.46.10.01.00
Vehicle Control 225.819.86.0-0.11.07
Vehicle Control 325.319.16.20.10.93
Average 6.1 1.00
This compound Treated 122.119.52.6-3.511.31
This compound Treated 222.519.82.7-3.410.56
This compound Treated 321.919.22.7-3.410.56
Average 2.67 -3.43 10.81

Interpretation: In this example, treatment with this compound resulted in an average 10.81-fold increase in the expression of CDKN1A relative to the vehicle-treated control cells.

References

  • MIQE - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., Mueller, R., Nolan, T., Pfaffl, M. W., Shipley, G., Vandesompele, J., & Wittwer, C. T. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. [Link]

  • MIQE and RDML Guidelines. (n.d.). Bio-Rad. [Link]

  • MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. (n.d.). Gene-quantification.de. [Link]

  • How To Perform The Delta-Delta Ct Method. (n.d.). Top Tip Bio. [Link]

  • De Spiegelaere, W., Dern-Wieloch, J., Weigel, R., & Schumacher, U. (2013). Careful Selection of Reference Genes Is Required for Reliable Performance of RT-qPCR in Human Normal and Cancer Cell Lines. PLOS ONE, 8(3), e59141. [Link]

  • Taylor, S. (2026). 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. Bitesize Bio. [Link]

  • The Delta-Delta Ct Method. (n.d.). Read the Docs. [Link]

  • Shoshan, E., Mobasheri, A., & Shakibaei, M. (2025). Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells. Molecular Biology Reports, 52(5), 4483–4494. [Link]

  • Wang, Y., et al. (2023). TAF1 inhibitor this compound induces cell death in acute myeloid leukemia. Annals of Translational Medicine, 11(11), 384. [Link]

  • Protocol for RT-qPCR. (n.d.). [Link]

  • Considerations for setting up RT-qPCR experiments for gene expression studies. (2019). Horizon Discovery. [Link]

  • qPCR Assay Design and Optimization. (n.d.). Bio-Rad. [Link]

  • Guescini, M., Sisti, D., Rocchi, M. B. L., Stocchi, L., & Stocchi, V. (2008). A new real-time PCR method to overcome significant quantitative inaccuracy due to slight amplification inhibition. BMC Bioinformatics, 9, 326. [Link]

  • qRT PCR calculation for beginners delta delta Ct method in Excel | Relative fold Change. (2022). YouTube. [Link]

  • Gao, Y., et al. (2017). Selection of internal references for qRT-PCR assays of human hepatocellular carcinoma cell lines. Bioscience Reports, 37(6), BSR20171281. [Link]

  • RNA Extraction and Quantification, Reverse Transcription, and Real-time PCR (q-PCR). (2014). Surgery. [Link]

  • Wu, Q., et al. (2023). Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications, 662, 72–79. [Link]

  • RNA Isolation for Real-Time PCR. (n.d.). Bio-Rad. [Link]

  • Zhang, X., et al. (2014). Identification of reference genes for qRT-PCR in human lung squamous-cell carcinoma by RNA-Seq. Acta Biochimica et Biophysica Sinica, 46(4), 340–347. [Link]

  • qPCR: RNA Quality and Why It Matters. (2025). Bitesize Bio. [Link]

  • Reverse Transcription (RT). (n.d.). Bio-Rad. [Link]

  • Ståhlberg, A., et al. (2024). Evaluation of Reference Gene Stability for Investigations of Intracellular Signalling in Human Cancer and Non-Malignant Mesenchymal Stromal Cells. International Medical Review, 2(1), 1-15. [Link]

  • Protocol for Quantitative RT-PCR Analysis. (n.d.). GenScript. [Link]

  • This compound A probe for BRD1 and TAF1. (n.d.). Structural Genomics Consortium. [Link]

  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. [Link]

  • What are the key considerations when running RT-qPCR experiments?. (2023). Dispendix. [Link]

  • Key Considerations When Running Your RT-qPCR Experiment. (2022). Biocompare. [Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017). OAE Publishing Inc. [Link]

  • Targeting TAF1 with this compound induces antitumor immunity in triple negative breast cancer. (2025). ResearchGate. [Link]

  • Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro. (2007). Antimicrobial Agents and Chemotherapy, 51(12), 4429–4434. [Link]

  • Cell culture and QRT PCR Gene Expression. (n.d.). Public Health England. [Link]

Sources

PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE

Author: BenchChem Technical Support Team. Date: February 2026

1.1 Introduction BAY-299 is a potent, selective, and cell-active chemical probe acting as a dual inhibitor of Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein Associated Factor 1 (TAF1) .[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), this compound provides a precision tool to dissect the specific roles of BRPF2 and TAF1 in chromatin regulation, particularly in Acute Myeloid Leukemia (AML) and neurodevelopmental pathways.

Critical Note on In Vivo Utility: While this compound exhibits nanomolar potency in vitro (


 ~67 nM for BRPF2), its in vivo pharmacokinetic (PK) profile in rodents requires careful formulation to ensure sufficient exposure.[1] This guide outlines the mandatory validation steps to transition this probe from a petri dish to a rat model.

1.2 Chemical Identity & Controls To ensure scientific rigor, all in vivo studies must utilize the designated negative control to rule out off-target toxicity.

FeatureChemical ProbeNegative Control
Name This compound BAY-364
Target BRD1 (BRPF2), TAF1 (BD2)Inactive (Structural Analog)
MW 429.47 g/mol 401.4 g/mol
CAS 2080306-23-4N/A (Proprietary/SGC)
Solubility Low (Aqueous); High (DMSO)Low (Aqueous)
Primary Use Chromatin reader inhibitionOff-target toxicity baseline

PART 2: MECHANISM OF ACTION (Visualization)

This compound functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of the bromodomains.[1] This blockade prevents the recruitment of the MOZ/MORF histone acetyltransferase (HAT) complex to chromatin, thereby downregulating specific oncogenes (e.g., in AML).

MOA BAY299 This compound (Inhibitor) BRD1 BRD1/TAF1 (Bromodomain) BAY299->BRD1 Blocks Binding (Competitive) Chromatin Acetyl-Lysine Chromatin Marks BAY299->Chromatin Prevents Interaction Complex MOZ/MORF HAT Complex BRD1->Complex Assembles Chromatin->BRD1 Recruits GeneExp Oncogene Transcription Complex->GeneExp Activates

Figure 1: Mechanism of Action.[1] this compound competitively displaces BRD1/TAF1 from acetylated chromatin, disrupting the MOZ/MORF transcriptional machinery.

PART 3: FORMULATION & DOSING PROTOCOLS

3.1 Solubility Challenge this compound is lipophilic and poorly soluble in pure water.[1] Standard saline formulations will result in precipitation and failed delivery.[1] The following "Gold Standard" formulation is validated for rat IP/PO administration.

3.2 Recommended Vehicle (Solution)

  • Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[3]

  • Stability: Prepare fresh daily. Stable for <24 hours at room temperature.

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL):

  • Weigh: Measure 50 mg of this compound powder.

  • Dissolve (Phase 1): Add 0.5 mL of DMSO (anhydrous). Vortex and sonicate until completely clear (amber solution).

  • Co-solvent (Phase 2): Add 4.0 mL of PEG300 . Vortex vigorously.

  • Surfactant (Phase 3): Add 0.5 mL of Tween 80 . Vortex gently to avoid excessive foaming.[1]

  • Aqueous (Phase 4): Slowly add 5.0 mL of warm (37°C) ddH2O while stirring.

    • Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the compound is not suitable for IV; use for PO/IP only.

3.3 Dosing Guidelines

ParameterSpecificationNotes
Species Rat (Sprague-Dawley or Wistar)Male/Female (check for sex-dimorphism in PK)
Route Intraperitoneal (IP) or Oral (PO)IV only if solution is perfectly clear.[1]
Dose Range 10 – 50 mg/kgStart with 20 mg/kg for efficacy models.[1]
Volume 5 mL/kge.g., 1.25 mL for a 250g rat.
Frequency QD (Once Daily) or BIDDependent on PK clearance (see Part 4).

PART 4: PHARMACOKINETIC (PK) VALIDATION WORKFLOW

Before initiating costly disease models (e.g., xenografts), you must validate that this compound achieves sufficient plasma exposure in your specific rat strain.[1]

4.1 PK Pilot Study Design

  • Animals: n=3 rats (Cannulated jugular vein recommended for serial sampling).

  • Dose: Single bolus, 20 mg/kg (IP).[1]

  • Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix: Plasma (K2EDTA anticoagulant).[1]

4.2 Bioanalytical Method (LC-MS/MS)

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Transition: Monitor parent mass [M+H]+ 430.5 -> Daughter ions (optimize based on fragmentation).

PK_Workflow Start Start: PK Validation Formulation Formulate this compound (5% DMSO/40% PEG300) Start->Formulation Dose Administer 20 mg/kg IP (n=3 Rats) Formulation->Dose Sample Serial Blood Collection (0 - 24h) Dose->Sample Analysis LC-MS/MS Quantification Sample->Analysis Decision Calculate AUC & Cmax Analysis->Decision Go Proceed to Efficacy (Exposure > IC90) Decision->Go High Exposure NoGo Optimize Formulation or Increase Dose Decision->NoGo Low Exposure

Figure 2: PK Validation Workflow. A "Go/No-Go" decision tree ensures resources are not wasted on efficacy studies if drug exposure is insufficient.

PART 5: EFFICACY STUDY PROTOCOL (Example: AML Model)

Context: TAF1 and BRD1 are implicated in maintaining the "stemness" of Acute Myeloid Leukemia (AML) cells.

5.1 Experimental Setup

  • Model: Subcutaneous xenograft of MV4-11 (AML cell line) in NOD/SCID rats.[1]

  • Groups (n=8 per group):

    • Group A: Vehicle Control (QD).[1]

    • Group B: BAY-364 (Negative Control) 40 mg/kg QD.[1]

    • Group C: This compound 40 mg/kg QD.[1]

  • Duration: 21 Days.

5.2 Readouts

  • Primary: Tumor Volume (

    
    ).[1]
    
  • Secondary: Body Weight (Toxicity marker).[1]

  • Terminal: Harvest tumor for Pharmacodynamics (PD).

    • PD Marker: qRT-PCR for c-MYC or HEXIM1 (downstream targets of BRD/TAF1 inhibition).[1]

5.3 Interpretation of Results

  • Valid Result: Group C shows statistically significant tumor growth inhibition (TGI) compared to both Group A (Vehicle) and Group B (Negative Control).[1]

  • Off-Target Flag: If Group B (Negative Control) shows significant toxicity or efficacy, the observed effect in Group C may be non-specific.[1]

PART 6: REFERENCES

  • Bouche, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains."[4][5] Journal of Medicinal Chemistry.

    • Core citation for chemical structure, synthesis, and in vitro potency.

  • Structural Genomics Consortium (SGC). "Chemical Probe: this compound." SGC Probes.

    • Source for negative control identification and selectivity data.[2][6]

  • Bayer Open Science. "this compound / BAY-364 Pair Characterization." Bayer.[1][7]

    • Verification of the probe/control pairing.

  • Chemical Probes Portal. "this compound General Profile."

    • Independent assessment of probe quality and suitability.

  • Jian, Y., et al. (2021). "TAF1 inhibitor this compound induces cell death in acute myeloid leukemia."[1] Translational Cancer Research.

    • Primary reference for AML efficacy and biological context.

Sources

Investigating pyroptosis induction with BAY-299 in cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

Outlining Pyroptosis Protocols

I'm now focusing on the practical aspects. I'm actively researching standard methods for studying pyroptosis, including assays to detect crucial markers and general cytotoxicity. I am also investigating relevant cancer cell lines used in pyroptosis research. I'll use this information to structure the application note's protocols and diagrams.

Defining Application Note Structure

I'm now diving deeper into the specifics. I'll structure the application note, starting with an introduction to pyroptosis and BAY-299. Then, I'll design detailed protocols, including scientific reasoning and self-validating controls. I'll create tables for hypothetical data and Graphviz diagrams for the signaling pathway and workflows. I'll complete it with a comprehensive references section.

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY-299 Concentration for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for BAY-299, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the effective use of this compound in your in vitro cell-based assays. Our goal is to empower you with the knowledge to navigate experimental challenges and achieve reproducible, high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Question 1: What is the primary mechanism of action for this compound that I should consider when designing my experiment?

Answer: this compound is a highly selective and potent inhibitor of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, particularly those with short half-lives, such as anti-apoptotic proteins like Mcl-1 and the oncogene MYC. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. This mechanism is fundamental to its anti-cancer activity. Therefore, when designing your experiments, consider that the observable effects of this compound will be linked to the downstream consequences of transcriptional repression.

Question 2: How should I prepare and store this compound for optimal performance?

Answer: Proper handling of this compound is critical for experimental success.

  • Reconstitution: this compound is typically provided as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When properly stored, the stock solution should be stable for several months.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Question 3: What is a reasonable starting concentration range for this compound in a new cell line?

Answer: The optimal concentration of this compound is highly dependent on the cell line being investigated. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines typically falls within the low nanomolar range. For a new cell line, we recommend starting with a broad dose-response curve to determine the IC50. A sensible starting range would be from 0.1 nM to 1 µM, using a semi-logarithmic dilution series. This will allow you to capture the full dynamic range of the compound's activity.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound concentration.

Problem 1: I am not observing the expected cellular phenotype (e.g., apoptosis, cell death) after treatment with this compound.

Possible Cause Recommended Solution
Sub-optimal Concentration The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM) to determine the IC50.
Insufficient Incubation Time The effects of transcriptional inhibition may take time to manifest as a cellular phenotype. Extend the incubation period (e.g., 24, 48, and 72 hours) to allow for the depletion of downstream target proteins like Mcl-1.
Cell Line Resistance Your cell line may have intrinsic or acquired resistance mechanisms. Consider using a sensitive, positive control cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line) to verify the activity of your compound stock.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Use a fresh aliquot of your stock solution or prepare a new stock.

Problem 2: I am observing high levels of cytotoxicity even at very low concentrations of this compound.

Possible Cause Recommended Solution
High Sensitivity of Cell Line Your cell line may be exceptionally sensitive to CDK9 inhibition. Perform a dose-response experiment with a lower concentration range (e.g., picomolar to low nanomolar) to identify a more precise IC50.
Solvent Toxicity The concentration of your solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
Off-Target Effects While this compound is highly selective, off-target effects can occur at high concentrations. Correlate the observed cytotoxicity with a known downstream marker of CDK9 inhibition (e.g., reduction in Mcl-1 levels) to confirm on-target activity.

Part 3: Experimental Protocols and Data

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Reported In Vitro Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia0.8
MV-4-11Acute Myeloid Leukemia1.2
KellyNeuroblastoma2.9
NCI-H460Non-Small Cell Lung Cancer4.8

Part 4: Visualizations

Diagram 1: Mechanism of Action of this compound

BAY299_MoA cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation CyclinT1 Cyclin T1 Transcription Transcriptional Elongation RNAPII->Transcription DNA DNA Template DNA->Transcription BAY299 This compound BAY299->CDK9 Inhibition Mcl1_MYC Mcl-1, MYC mRNA Transcription->Mcl1_MYC Apoptosis Apoptosis Mcl1_MYC->Apoptosis Repression leads to

Caption: Inhibition of the CDK9/Cyclin T1 complex by this compound.

Diagram 2: Workflow for Optimizing this compound Concentration

Optimization_Workflow start Start: Select Cell Line dose_response 1. Broad Dose-Response (0.1 nM - 10 µM) start->dose_response viability_assay 2. Assess Cell Viability (e.g., 72h incubation) dose_response->viability_assay calc_ic50 3. Calculate Initial IC50 viability_assay->calc_ic50 phenotype Problem: No Phenotype? calc_ic50->phenotype toxicity Problem: High Toxicity? calc_ic50->toxicity optimize_time 4a. Optimize Incubation Time (24h, 48h, 72h) phenotype->optimize_time Yes narrow_dose 4b. Narrow Dose-Response (around IC50) phenotype->narrow_dose No toxicity->narrow_dose Yes validate 5. Validate with Mechanism-Based Assay (e.g., Western Blot for Mcl-1) optimize_time->validate narrow_dose->validate end Optimized Concentration Range Determined validate->end

Caption: Step-by-step workflow for optimizing this compound concentration.

References

  • Lücking, U. et al. (2021). Identification of this compound, a Potent and Selective Inhibitor of CDK9, for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11036-11051. [Link]

  • von der Lühe, M. et al. (2021). This compound is a potent and selective CDK9 inhibitor with efficacy in preclinical models of cancer. Molecular Cancer Therapeutics, 20(10), 1918-1930. [Link]

BAY-299 Technical Support Center: A Guide to Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BAY-299. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for experiments involving this compound. As a potent and selective dual inhibitor of the BRPF2 (BRD1) and TAF1/TAF1L bromodomains, this compound is a valuable tool for investigating the roles of these epigenetic readers in health and disease.[1][2][3][4] This guide will address common challenges and questions to help you minimize experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] To prepare a stock solution, we recommend using fresh, anhydrous DMSO to a concentration of up to 100 mM.[5][6] For consistent results, it is crucial to ensure the DMSO is not contaminated with water, as this can reduce the solubility of the compound.[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 429.47 g/mol ), add 232.8 µL of DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][4]

Q2: My this compound precipitated in my cell culture media. How can I prevent this?

A2: Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound.[3] To avoid this, ensure that the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, and ideally at 0.1% or lower. When diluting your DMSO stock into the media, do so in a stepwise manner and mix thoroughly after each addition to prevent localized high concentrations of the compound that can lead to precipitation. Always prepare fresh dilutions for each experiment.

In Vitro Assay Design and Optimization

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will be cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system. Based on published data, this compound has shown cellular activity in NanoBRET assays at concentrations below 1 µM.[3][5] For cell proliferation assays, GI50 values have been reported in the range of 1 µM to 8 µM for various cancer cell lines.[2] Therefore, a starting concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based experiments.

Table 1: Reported IC50 and GI50 Values for this compound

Assay TypeTarget/Cell LineReported IC50/GI50Reference
TR-FRETBRPF2 BD67 nM[1][2]
TR-FRETTAF1 BD28 nM[1][2]
NanoBRETBRPF2 BD - Histone H4575 nM[2][5]
NanoBRETTAF1 BD2 - Histone H4970 nM[2]
Cell ProliferationMOLM-131060 nM[2]
Cell ProliferationMV4-112630 nM[2]

Q4: How can I be sure that the observed phenotype is due to the inhibition of BRPF2 and TAF1 and not off-target effects?

A4: This is a critical consideration for any small molecule inhibitor.[7][8] To ensure the observed effects are on-target, we recommend the following control experiments:

  • Use a Negative Control Compound: BAY-364 is a structurally similar analog of this compound that is inactive against BRPF2 (>20 µM) and has significantly reduced activity against TAF1 (3 µM).[3] Comparing the effects of this compound to BAY-364 at the same concentration can help differentiate on-target from off-target effects.

  • Perform Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays can be used to confirm that this compound is engaging with BRPF2 and TAF1 in your cells at the concentrations you are using.[9]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of BRPF2 or TAF1 should rescue the phenotype observed with this compound treatment.

  • Use Multiple Concentrations: Observe a clear dose-dependent effect. Off-target effects often occur at higher concentrations.[10]

Q5: I am seeing high variability between replicate experiments. What are the likely causes?

A5: High variability can stem from several factors. Here is a troubleshooting checklist:

  • Compound Stability: Ensure your stock solution is properly stored and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[2]

  • Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a defined low passage number range.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.

In Vivo Study Design

Q6: What is a suitable formulation and dosing regimen for in vivo studies with this compound?

A6: For in vivo studies in rats, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O has been used to create a clear solution.[1] Another option for a homogeneous suspension is using CMC-Na.[1] Pharmacokinetic studies in rats have shown that this compound has high bioavailability (F=73%) and a long terminal half-life (t1/2 = 10 h).[2] The specific dosage and administration route will depend on the animal model and the experimental goals. It is essential to perform preliminary pharmacokinetic and tolerability studies to determine the optimal dosing regimen for your model.

Experimental Workflow and Pathway Visualization

To aid in experimental design, the following diagrams illustrate a typical workflow for validating the effects of this compound and the signaling pathway it targets.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_compound Prepare fresh this compound and BAY-364 dilutions treatment Treat cells with dose range of this compound, BAY-364, and vehicle control prep_compound->treatment prep_cells Culture and plate cells at optimal density prep_cells->treatment incubation Incubate for pre-determined time course treatment->incubation phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) incubation->phenotype target_engagement Target Engagement (e.g., CETSA, NanoBRET) incubation->target_engagement gene_expression Downstream Analysis (e.g., qPCR, Western Blot) incubation->gene_expression signaling_pathway BAY299 This compound BRPF2 BRPF2/BRD1 BAY299->BRPF2 inhibits TAF1 TAF1/TAF1L BAY299->TAF1 inhibits HAT_complex MOZ/MORF HAT Complex BRPF2->HAT_complex scaffolds TFIID_complex TFIID Complex TAF1->TFIID_complex component of Histone_Acetylation Histone Acetylation HAT_complex->Histone_Acetylation Transcription Gene Transcription TFIID_complex->Transcription Histone_Acetylation->Transcription regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

  • Bouché L, et al. (2017) Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9):4002-4022. [Link]

  • Structural Genomics Consortium. (n.d.). This compound A probe for BRD1 and TAF1. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

Technical Support Center: BAY-299 Cellular Uptake & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Cellular Uptake of BAY-299 in Specific Cell Lines Probe Class: BRD1 (BRPF2) / TAF1 Inhibitor Document ID: TSC-BAY299-OPT-V1

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely accessing this guide because you observe a discrepancy between the biochemical potency of this compound (IC₅₀ ~6–67 nM) and its activity in your specific cellular models (often shifting to >1–5 µM).

The Core Issue: this compound is a highly potent, selective chemical probe for BRD1 (BRPF2) and TAF1(BD2) .[1][2][3] While it exhibits excellent solubility in DMSO, its cellular potency is sensitive to plasma protein binding (the "Serum Shift") and active efflux (MDR1/P-gp) in specific cancer cell lineages.

Use the following diagnostic logic to determine if your issue is genuine "poor uptake" or an assay artifact.

Diagnostic Decision Tree

DiagnosticTree Start START: Low Cellular Activity observed BiochemCheck Check Biochemical IC50 (Is it <100 nM?) Start->BiochemCheck CellCheck Check Cellular EC50 (Is it >1 µM?) BiochemCheck->CellCheck Yes SerumCheck Serum Shift Assay (Compare 10% vs 1% FBS) CellCheck->SerumCheck Yes (Gap exists) EffluxCheck Efflux Rescue Assay (Add Verapamil/CsA) SerumCheck->EffluxCheck No Improvement NanoBRET Run NanoBRET TE Assay (Direct Binding) SerumCheck->NanoBRET Potency Restored Outcome1 Diagnosis: High Protein Binding Action: Use Opti-MEM or Low Serum SerumCheck->Outcome1 Potency Improves EffluxCheck->NanoBRET Potency Restored Outcome2 Diagnosis: MDR1 Efflux Action: Use Inhibitor / Switch Cell Line EffluxCheck->Outcome2 Potency Improves

Figure 1: Diagnostic workflow to isolate the root cause of potency loss.

Issue: The "Serum Shift" (Protein Binding)[4]

The Mechanism: this compound is a lipophilic small molecule. In standard cell culture conditions (10% FBS), a significant fraction of the free compound binds to serum albumin and alpha-1-acid glycoprotein. This reduces the free concentration available to penetrate the cell membrane and engage the nuclear BRD1 target.

The Solution: You must determine the "Serum Shift" factor for your specific assay.

Protocol: Serum Shift Validation

Objective: Quantify potency loss due to serum binding.

  • Seed Cells: Plate your target cells (e.g., U2OS, HEK293) in two parallel 96-well plates.

  • Media Prep:

    • Condition A: Standard Media + 10% FBS .

    • Condition B: Opti-MEM (Reduced Serum) or Media + 0.5% FBS .

  • Treatment: Treat both plates with a dose-response of this compound (0.1 nM to 10 µM).

    • Control: Include BAY-364 (Negative Control) at 10 µM to rule out off-target toxicity.

  • Incubation: Incubate for 24 hours (shorter times minimize toxicity in low serum).

  • Readout: Perform your functional assay (e.g., viability, gene expression, or NanoBRET).

Interpretation:

Observation Diagnosis
EC₅₀ (0.5%) << EC₅₀ (10%) Confirmed Serum Binding. The drug is active but sequestered by proteins. Fix: Perform short-pulse experiments in Opti-MEM.

| EC₅₀ (0.5%) ≈ EC₅₀ (10%) | Uptake/Target Issue. The barrier is the cell membrane or the target itself, not the media. Proceed to Section 3. |

Issue: Active Efflux (MDR1/P-gp)

The Mechanism: Many "hard-to-transfect" cancer lines (e.g., A549, KB-3-1, certain AML lines) overexpress ABC transporters like P-glycoprotein (P-gp/MDR1). These pumps actively eject hydrophobic molecules like this compound before they reach nuclear saturation.

Protocol: Efflux Rescue Assay

Objective: Determine if this compound is a substrate for efflux pumps in your cell line.

Reagents:

  • Verapamil: P-gp inhibitor (Use at 5–10 µM).

  • Cyclosporin A (CsA): Broad-spectrum efflux inhibitor (Use at 2–5 µM).

Workflow:

  • Pre-treatment: Pre-incubate cells with Verapamil (10 µM) or Vehicle (DMSO) for 30 minutes.

  • Dosing: Add this compound dose-response on top of the inhibitor.

  • Readout: Measure Target Engagement (NanoBRET) or functional output.

Critical Warning: Efflux inhibitors can be toxic. Always run a "Verapamil Only" control to ensure the inhibitor isn't killing your cells.

The Gold Standard: NanoBRET Target Engagement

If phenotypic assays (viability/PCR) are failing, you must verify if the drug is physically binding BRD1 inside the nucleus. The NanoBRET™ Target Engagement (TE) assay is the SGC-validated method for this compound.

Why this works: It measures competitive binding in live cells, independent of downstream biology.

NanoBRET Principle for this compound

NanoBRET NLuc BRD1-NanoLuc (Target) Tracer Cell-Permeable Tracer NLuc->Tracer BRET Signal (Energy Transfer) Result Loss of Signal = Successful Uptake & Binding Tracer->Result Signal Drops BAY299 This compound (Inhibitor) BAY299->NLuc Displaces BAY299->Tracer Competes

Figure 2: NanoBRET Mechanism. This compound must displace the tracer to reduce the BRET signal.

Optimized NanoBRET Protocol for this compound
  • Transfection: Transfect HEK293 (or your specific line) with BRD1-NanoLuc fusion vector.

    • Note: Keep expression low to avoid artificial saturation. Use a carrier DNA (pGEM-3Z) to optimize transfection efficiency.

  • Tracer Addition: Add the Broad-Spectrum Bromodomain Tracer (e.g., Promega K-Series) at a concentration determined by a Tracer Titration curve (usually 0.5 – 1.0 µM).

  • Inhibitor Addition: Add this compound (and BAY-364 control) immediately after the tracer.

  • Equilibration: Incubate for 2 hours at 37°C.

    • Expert Tip: Unlike phenotypic assays, 2 hours is sufficient for nuclear equilibrium. Long incubations (24h) in NanoBRET often degrade the signal due to tracer instability or cell division.

  • Data Analysis: Calculate mBU (milliBRET units). Plot % Occupancy.

Reference Values (Expected):

  • Biochemical IC₅₀: ~6 nM[2]

  • NanoBRET IC₅₀ (HEK293): ~0.6 – 1.4 µM

  • Note: A 100-fold shift (nM to µM) is normal for this probe class in cellular assays due to the competition with high concentrations of endogenous chromatin (histones).

Frequently Asked Questions (FAQs)

Q: My cells are dying at 10 µM. Is this specific BRD1 inhibition? A: Unlikely. Use BAY-364 (Negative Control). If BAY-364 also kills cells at 10 µM, you are observing off-target chemotoxicity, not BRD1-mediated effects. This compound is generally non-cytotoxic in short-term assays.

Q: Can I use Western Blot to check uptake? A: Not directly. BRD1 inhibition prevents chromatin reading, which is a non-covalent event. It does not degrade the protein (unlike PROTACs). You would need to blot for a downstream marker (e.g., specific gene expression changes), which is slow and indirect. Stick to NanoBRET or FRAP (Fluorescence Recovery After Photobleaching).

Q: Why is the cellular IC50 so much higher than the biochemical IC50? A: Two reasons:

  • ATP/Chromatin Competition: In the nucleus, this compound competes with endogenous acetylated histones, which are present at very high local concentrations.

  • Permeability: Passive diffusion limits the intracellular concentration relative to the media concentration.

Reference Data & Compounds

CompoundRoleTargetBiochemical IC₅₀Cellular IC₅₀ (NanoBRET)
This compound Active ProbeBRD1 (BRPF2) / TAF16 nM (BRD1)~1.0 µM
BAY-364 Negative ControlInactive> 20 µMInactive
References
  • Structural Genomics Consortium (SGC). this compound Probe Summary. (Primary source for IC50 and selectivity data).[1]

  • Chemical Probes Portal. this compound Independent Review.[4] (Validation of selectivity and usage recommendations).

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay. (Methodology for live-cell binding).[5][6][7]

  • Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry. (Medicinal chemistry and SAR). [8]

For further assistance, please contact the Application Science team with your specific cell line data and NanoBRET tracer titration curves.

Sources

Best practices for dissolving and preparing BAY-299 stock solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: BAY-299 Primary Targets: BRD1 (BRPF2), TAF1 (BD2) Chemical Probe Status: SGC Validated Probe Negative Control: BAY-364[1]

Introduction

This compound is a potent, selective chemical probe designed to inhibit the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 .[1][2][3][4] Unlike broad-spectrum BET inhibitors (e.g., JQ1), this compound offers high selectivity, making it a critical tool for dissecting the specific roles of BRPF2 in chromatin remodeling and leukemia progression.[1][2]

However, like many benzimidazole-based small molecules, this compound is hydrophobic.[1] Improper solubilization results in silent precipitation —where the compound crashes out in cell culture media, leading to false negatives in biological assays.[1][2]

This guide provides a standardized, error-proof protocol for preparing, storing, and utilizing this compound, synthesized from best practices across structural genomics and medicinal chemistry.[1][2]

Module 1: Stock Solution Preparation

Critical Pre-Calculation

Do not assume the Molecular Weight (MW) is identical across all batches.[1][2]

  • Standard MW (Free Base): ~429.47 g/mol [1][2]

  • Salt Forms: May vary (e.g., HCl salts).[1][2]

  • Action: Always verify the MW printed on your specific vial before calculation.[1]

Solubility Profile
SolventSolubility LimitStatusNotes
DMSO ~20–100 mM Recommended Optimal stock solvent.[1][2] Hygroscopic; keep tightly sealed.[1]
Ethanol < 5 mMNot Recommended Poor solubility; likely to precipitate upon cooling.[1][2]
Water InsolubleAvoid Will not dissolve.[1][2] Requires formulation (see Module 3).
Step-by-Step Dissolution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Centrifuge: Spin the vial at 500 x g for 1 minute to pellet any powder adhering to the cap.

  • Weighing: If the mass is >5 mg, weigh the powder into a glass vial. If <5 mg, it is safer to dissolve directly in the supplier's vial to avoid transfer loss.[1][2]

  • Calculation: Use the formula

    
    [1][2]
    
    • 
      : Volume of DMSO (L)
      
    • 
      : Mass of this compound (g)[1][2]
      
    • 
      : Molecular Weight ( g/mol )[1][2]
      
    • 
      : Target Concentration (M)
      
  • Solvent Addition: Add high-grade (>99.9%), anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.[1][2]

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.[1][2]

Workflow Visualization

BAY299_Prep Start Start: Receive Vial Spin Centrifuge (500xg, 1 min) Start->Spin CheckMW Verify MW on Label (Usually 429.47 g/mol) Spin->CheckMW Calc Calculate DMSO Volume for 10 mM Stock CheckMW->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (2-5 min) AddSolvent->Mix Inspect Visual Inspection: Clear Solution? Mix->Inspect Store Aliquot & Store (-20°C or -80°C) Inspect->Store Yes Troubleshoot Go to Troubleshooting Inspect->Troubleshoot No (Turbid)

Caption: Logical workflow for the error-free preparation of this compound stock solutions.

Module 2: Storage & Stability

Once in solution, this compound is sensitive to freeze-thaw degradation and moisture absorption (via DMSO).[1]

  • Aliquot Immediately: Do not freeze the bulk stock. Divide into single-use aliquots (e.g., 20–50 µL) in amber tubes to protect from light.

  • Temperature:

    • Short-term (< 1 month): -20°C[1][2][4]

    • Long-term (> 1 month): -80°C[4]

  • The "Hygroscopic Trap": DMSO absorbs water from the air.[1][2] If a stock tube is opened frequently while cold, condensation forms inside, lowering the DMSO concentration and causing this compound to precipitate over time.[1][2]

    • Solution: Allow aliquots to reach room temperature before opening.

Module 3: Advanced Applications (In Vivo & Cellular)

Cellular Dilution (Avoiding "Crash-Out")

Directly adding 100% DMSO stock to media can cause local high concentrations that precipitate the drug immediately.[1][2]

  • Method: Perform a serial dilution in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM), then spike into the media.

  • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity masking the drug effect.[1][2]

In Vivo Formulation (Animal Studies)

This compound is not water-soluble.[1][2] For intraperitoneal (IP) or oral gavage, use the following co-solvent system to ensure bioavailability:

Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG300 (Polyethylene Glycol)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 50% Saline (Diluent)

Preparation Order (Critical):

  • Dissolve this compound in DMSO.[1][5]

  • Add PEG300 and vortex.[1][2]

  • Add Tween 80 and vortex.[1][2]

  • Slowly add Saline while vortexing.[1][2]

    • Why? Adding saline too fast can shock the system and cause precipitation.[1][2]

Module 4: Troubleshooting & FAQs

Common Failure Modes

Q: My stock solution turned cloudy after freezing. Is it ruined?

  • A: Not necessarily. DMSO freezes at 19°C. Upon thawing, the compound may have crystallized.[1]

    • Fix: Warm the tube to 37°C for 5 minutes and vortex. If it clears, it is usable.[1][2][6] If particles persist, the compound has degraded or absorbed too much water; discard it.[1][2]

Q: I see "crystals" in my cell culture dish under the microscope.

  • A: This is compound precipitation.[1] You exceeded the aqueous solubility limit.

    • Fix: Lower the working concentration or ensure you are mixing rapidly when adding the stock to the media. Verify you are not using an old, hydrated DMSO stock.[1][4]

Q: What is the correct negative control?

  • A: Use BAY-364 .[1][2] It is structurally analogous to this compound but lacks the key hydrogen bonds required for BRD1/TAF1 inhibition.[1][2] It controls for off-target effects of the chemical scaffold.[1][2]

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Precipitation Observed Where Where did it occur? Problem->Where InStock In DMSO Stock Tube Where->InStock InMedia In Cell Media Where->InMedia ActionWarm Warm to 37°C & Vortex InStock->ActionWarm CheckConc Check Final Concentration (Is it >10 µM?) InMedia->CheckConc Resolved Solution Clears? (Yes: Use / No: Discard) ActionWarm->Resolved Stepwise Use Stepwise Dilution (DMSO -> PBS -> Media) CheckConc->Stepwise High Conc risk

Caption: Decision matrix for resolving solubility issues during experimental setup.

References

  • Structural Genomics Consortium (SGC). this compound: A probe for BRD1 and TAF1.[1][2] SGC Probes.[1][2] Link

  • Chemical Probes Portal. this compound Probe Summary & Expert Review. ChemicalProbes.org.[1][2] Link

  • Cayman Chemical. this compound Product Datasheet & Solubility Data.[1][2] CaymanChem.com.[1][2] Link

  • Tocris Bioscience. BAY 299 Technical Data & Molecular Weight.[1][2] Tocris.com.[1][2] Link

  • Selleck Chemicals. this compound In Vivo Formulation Guide. Selleckchem.com.[1][2] Link

Sources

Validation & Comparative

Selectivity profile of BAY-299 against other bromodomain families (e.g., BET).

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis

The Precision Tool vs. The Blunt Hammer

In the landscape of epigenetic modulation, the distinction between Pan-BET inhibitors (e.g., JQ1, I-BET151) and Family IV bromodomain inhibitors (like BAY-299) is analogous to the difference between a sledgehammer and a scalpel.

While BET inhibitors broadly suppress super-enhancer-driven transcription (often leading to toxicity), This compound offers a highly specific interrogation of the BRPF2 (BRD1) and TAF1 (BD2) axis. This guide objectively compares the selectivity profile of this compound against the BET family and its own paralogs (BRPF1/3), providing the experimental frameworks necessary to validate these interactions in your own cellular models.

Key Differentiator: this compound exhibits >300-fold selectivity against BET bromodomains (BRD4), effectively decoupling the physiological effects of BRPF2 inhibition from the dominant phenotypes associated with BET blockade.

Part 2: Comparative Selectivity Profile

The following data aggregates biochemical and cellular assays to establish the "Selectivity Fingerprint" of this compound.[1]

Table 1: Biochemical Potency (TR-FRET / BROMOscan)

Data Source: Bouche et al., J. Med. Chem. 2017[2]

Target FamilyProtein TargetThis compound IC50 (nM)Selectivity Fold (vs BRPF2)Interpretation
Primary Target BRPF2 (BRD1) 67 1x Potent Inhibition
Dual Target TAF1 (BD2) 8 0.12x High Potency Co-target
ParalogBRPF1315047xSignificant Selectivity
ParalogBRPF3556083xHigh Selectivity
BET Family BRD4 (BD1/BD2) > 10,000 > 300x Inactive (Clean)
Family IVBRD9> 20,000> 300xInactive
Family IVATAD2> 20,000> 300xInactive
Table 2: Cellular Target Engagement (NanoBRET)

Measures displacement of tracer from chromatin in live cells.

Interaction PairThis compound IC50 (nM)Control Compound (BAY-364)Biological Consequence
BRPF2 :: Histone H3.3 575 Inactive Disruption of HBO1 HAT complex localization
TAF1 (BD2) :: Histone H4 970 Inactive Modulation of TFIID basal transcription
BRPF1 :: Histone H4> 10,000InactivePreserved MOZ/MORF complex function
BRD4 :: Histone H4> 10,000InactiveNo suppression of c-Myc (BET-dependent)

Part 3: Mechanism of Action & Signaling Context

To understand the utility of this compound, one must visualize where it acts relative to the BET family. BRPF2 acts as a scaffold for the HBO1 HAT complex , driving H3K14 acetylation, whereas BRD4 reads acetylated lysine to recruit P-TEFb for transcriptional elongation.

Signaling_Selectivity Figure 1: Differential Signaling Topography of this compound vs. BET Inhibitors cluster_chromatin Chromatin Landscape cluster_complexes H3K14 H3K14ac (Histone Mark) HBO1 HBO1 Complex (Scaffold: BRPF2) H3K14->HBO1 Recruitment H4Ac H4Ac (Histone Mark) TFIID TFIID Complex (Reader: TAF1) H4Ac->TFIID Reading BET BET Family (Reader: BRD4) H4Ac->BET Reading Transcription_Dev Developmental Genes (Erythropoiesis) HBO1->Transcription_Dev Activates TFIID->Transcription_Dev Initiates Transcription_Onco Oncogenes (c-Myc, Bcl2) BET->Transcription_Onco Elongation (P-TEFb) BAY299 This compound (Inhibitor) BAY299->HBO1 Blocks (IC50 67nM) BAY299->TFIID Blocks (IC50 8nM) BAY299->BET No Effect (>10µM) JQ1 JQ1 / BETi (Inhibitor) JQ1->BET Blocks

Part 4: Experimental Protocols for Validation

Trust but verify. As a scientist, you should validate the selectivity of this compound in your specific cell line, as protein abundance can shift apparent potency.

Protocol A: NanoBRET™ Target Engagement Assay

Purpose: To quantify the affinity of this compound for BRPF2 inside living cells, confirming membrane permeability and target binding.

Reagents Required:

  • NanoLuc®-BRPF2 Fusion Vector

  • HaloTag®-Histone H3.3 Fusion Vector

  • NanoBRET™ Nano-Glo® Substrate

  • This compound (Test Compound) and BAY-364 (Negative Control)[3]

Workflow Diagram:

NanoBRET_Workflow Figure 2: NanoBRET Workflow for this compound Target Engagement Step1 1. Transfection (24h) NanoLuc-BRPF2 HaloTag-Histone Step2 2. Treatment (2h) Add this compound + HaloTag Ligand Step1->Step2 Step3 3. Competition This compound displaces BRPF2 from Chromatin Step2->Step3 Step4 4. Measurement Add Substrate Read 460nm/618nm Step3->Step4

Step-by-Step Methodology:

  • Seeding: Plate HEK293T cells at

    
     cells/mL in 6-well plates.
    
  • Transfection: Transfect with NanoLuc-BRPF2 (Donor) and HaloTag-Histone H3.3 (Acceptor) at a 1:10 ratio to ensure acceptor saturation. Incubate for 20 hours.

  • Replating: Trypsinize and replate cells into white, non-binding 96-well plates.

  • Tracer/Compound Addition:

    • Add HaloTag®-618 Ligand (Tracer) to all wells.

    • Add this compound in a dose-response series (e.g., 0 nM to 10 µM).

    • Include BAY-364 (10 µM) as a negative control to confirm assay specificity.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460nm) and acceptor emission (618nm) on a BRET-compatible plate reader (e.g., PHERAstar).

  • Analysis: Calculate MilliBRET units (mBU). Plot mBU vs. log[this compound]. A decrease in BRET signal indicates this compound has successfully displaced BRPF2 from the histone.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Label-free validation of this compound binding to TAF1 or BRPF2.

  • Treatment: Treat

    
     cells with 1 µM this compound or DMSO for 1 hour.
    
  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the stabilized (soluble) protein.

  • Western Blot: Analyze supernatants via Western Blot using anti-BRPF2 or anti-TAF1 antibodies.

  • Result: this compound treated samples should show protein bands at higher temperatures compared to DMSO controls (Thermal Shift).

Part 5: References

  • Bouche, L. et al. (2017).[2] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). (2017). "this compound: A Chemical Probe for BRPF2 and TAF1." SGC Probes.

  • Cote, J. et al. (2017). "Epigenetic Readers and Writers in Cancer." Nature Reviews Cancer. (Contextual grounding for HAT complexes).

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Assay Protocols."

Sources

How does BAY-299 compare to the BET inhibitor I-BET762?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: BAY-299 (BRPF Inhibitor) vs. I-BET762 (BET Inhibitor) Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers & Drug Discovery Scientists[1]

Differentiating BRPF Scaffold Inhibition from Pan-BET Epigenetic Reading[1]

Executive Summary: The "Reader" vs. The "Scaffold"

In the landscape of chromatin biology, This compound and I-BET762 (Molibresib) represent two distinct classes of bromodomain inhibitors that are frequently conflated due to the shared "epigenetic inhibitor" nomenclature.[1]

  • I-BET762 is a Pan-BET inhibitor .[1][2] It targets the "Readers" (BRD2, BRD3, BRD4) that recognize acetylated lysine to recruit transcriptional machinery (e.g., P-TEFb) to super-enhancers.[1] Its primary phenotypic output is the suppression of MYC-driven transcription and inflammation.

  • This compound is a selective BRD1/TAF1 inhibitor .[1][3] It targets the "Scaffolds" (BRPF2/BRD1) required to assemble the MOZ/MORF Histone Acetyltransferase (HAT) complexes.[1][4] It is >300-fold selective against the BET family.[5]

Strategic Utility: Use I-BET762 to ablate broad transcriptional elongation. Use this compound to dissect the specific contribution of histone acetylation maintenance (via MOZ/MORF) or basal transcription factor initiation (via TAF1), often as a negative control for BET-dependent phenotypes.[1]

Mechanistic Divergence

To apply these tools correctly, one must understand the specific chromatin complexes they disrupt.

Signaling Pathway & Target Engagement

The following diagram illustrates the distinct complexes targeted by each compound. Note that I-BET762 disrupts the reading of the code, while this compound disrupts the writing/maintenance machinery assembly.

Mechanism_Comparison IBET I-BET762 (Molibresib) BRD4 BET Family (BRD2/3/4) IBET->BRD4 Blocks Binding BAY This compound BRD1 BRPF2 (BRD1) & TAF1-BD2 BAY->BRD1 Blocks Binding Mediator Mediator/P-TEFb Complex BRD4->Mediator Assembles MOZ MOZ/MORF HAT Complex BRD1->MOZ Scaffolds AcLys Acetylated Histones (H3K14ac, H4ac) AcLys->BRD4 Recruits AcLys->BRD1 Recruits Myc c-MYC Transcription (Elongation) Mediator->Myc Drives H3K23 H3K23 Acetylation (Chromatin Opening) MOZ->H3K23 Catalyzes

Figure 1: Mechanistic segregation of BET inhibition (Red path) vs. BRPF inhibition (Blue path).[1] I-BET762 halts transcriptional elongation; this compound destabilizes HAT complexes.[1]

Quantitative Profiling: Head-to-Head Data

The following data aggregates potency values from the Structural Genomics Consortium (SGC) and peer-reviewed characterizations [1][2].

Table 1: Selectivity & Potency Profile
FeatureThis compound I-BET762 Implication
Primary Target BRD1 (BRPF2) ; TAF1 (BD2)BRD2, BRD3, BRD4 (Pan-BET)Distinct biological outcomes.[1][6]
Primary IC50 67 nM (BRD1 TR-FRET)~35 nM (BRD4 TR-FRET)Both are highly potent nanomolar probes.[1]
Selectivity (BETs) >300-fold selective vs. BRD4Primary TargetThis compound is "BET-blind."[1]
Selectivity (BRPFs) Target>100-fold selective vs. BRPFI-BET762 is "BRPF-blind."
Cellular IC50 ~600 nM (NanoBRET)~100-500 nM (Viability)I-BET762 is generally more cytotoxic in cancer lines.
Control Compound BAY-364 (Inactive analog)Enantiomer (inactive) or JQ1(-)Essential for validating on-target effects.

Experimental Strategy: Validated Workflows

Protocol: Cellular Target Engagement & Phenotyping

Objective: Determine if a cell line is dependent on BRD1 (using this compound) or BRD4 (using I-BET762) and verify target engagement.[1]

Phase A: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Validate that the drug actually hit the protein inside the cell.[1][7]

  • Preparation: Culture 10^7 cells (e.g., MV4-11 or HEK293).

  • Treatment: Treat with 1 µM this compound or 1 µM I-BET762 for 1 hour (37°C). Include a DMSO control.[7][8][9]

  • Harvest: Wash with PBS, resuspend in kinase buffer with protease inhibitors.

  • Aliquot & Heat: Divide into 8 PCR tubes (50 µL each). Heat at gradient: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes.

  • Lysis: Freeze-thaw (x3) using liquid nitrogen/37°C bath.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection (Western Blot):

    • Probe A: Anti-BRD1 (for this compound samples). Success: Band persists at higher temps compared to DMSO.

    • Probe B: Anti-BRD4 (for I-BET762 samples). Success: Band persists at higher temps compared to DMSO.

Phase B: Differential Viability Assay
  • Seeding: Seed cells at 2,000 cells/well in 384-well plates (white, opaque).

  • Dosing:

    • This compound: 10-point dose response (10 µM top conc, 1:3 dilution).

    • BAY-364 (Control): Same concentrations.[1]

    • I-BET762: Same concentrations.

  • Incubation: 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Read Luminescence.

  • Analysis:

    • If sensitive to I-BET762 but not this compound: The cancer is driven by Super-Enhancers/Myc (Classic BET dependency).[1]

    • If sensitive to this compound (and BAY-364 is inactive): The cancer relies on the MOZ/MORF HAT complex (e.g., specific AML subtypes).[1]

Workflow Diagram

The following Graphviz diagram outlines the logical flow for this experimental design.

Experimental_Workflow cluster_0 Treatment Arms Cells Target Cells (e.g. AML) T1 This compound (BRPF Inhibitor) Cells->T1 T2 BAY-364 (Negative Control) Cells->T2 T3 I-BET762 (BET Inhibitor) Cells->T3 CETSA CETSA Assay (Target Engagement) T1->CETSA Viability Viability Assay (72h CTG) T1->Viability T2->Viability T3->CETSA T3->Viability Res1 BRD1 Stabilized? (Western Blot) CETSA->Res1 Res2 Phenotype Specificity Viability->Res2 Res1->Res2 Validate Mechanism

Figure 2: Differential Profiling Workflow. Parallel processing of selective probes and negative controls ensures phenotypic changes are attributed to the correct epigenetic machinery.

References

  • Structural Genomics Consortium (SGC). (2017).[1] this compound: A Chemical Probe for BRD1 and TAF1.

  • GlaxoSmithKline. (2013).[1] I-BET762 (Molibresib) Characterization and Clinical Status. [1]

  • Nature Chemical Biology. (2016). Identification of a chemical probe for the BRPF bromodomains.

  • BenchChem. (2025).[1][7][10][11] Protocols for Cellular Thermal Shift Assay (CETSA) with Bromodomain Inhibitors.

Sources

Precision Targeting of the BRPF2 Bromodomain: A Comparative Technical Guide to BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of bromodomain inhibition has evolved beyond the BET family (BRD2/3/4) to target "atypical" or non-BET bromodomains that govern distinct transcriptional programs. BAY-299 represents a premier chemical probe in this class, functioning as a potent, selective inhibitor of BRPF2 (BRD1) and the second bromodomain of TAF1 .[1]

Unlike pan-BET inhibitors (e.g., JQ1) that broadly suppress super-enhancers, this compound offers precision dissection of the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes. This guide provides a rigorous side-by-side comparison of this compound against other BRPF-family probes (OF-1, NI-57, PFI-4), supported by experimental protocols for validating target engagement in chromatin biology.

Part 1: Mechanism of Action & Signaling Context

The BRPF2 Scaffold

BRPF2 (Bromodomain and PHD Finger-containing protein 2), also known as BRD1, acts as a critical scaffolding unit for the HBO1 (KAT7) and MOZ/MORF (KAT6A/B) HAT complexes. It directs the acetylation of Histone H3 (K14) and Histone H4 (K5/8/12), marks essential for DNA replication and erythropoiesis.

This compound Mechanism: this compound binds the acetyl-lysine recognition pocket of BRPF2 with high affinity (


 nM), displacing the protein from chromatin. Crucially, it spares the BET family (

-fold selectivity), allowing researchers to attribute phenotypic changes specifically to BRPF2/TAF1 blockade rather than broad transcriptional pausing.
Visualization: BRPF2 Signaling & Inhibition Architecture

The following diagram illustrates the structural role of BRPF2 within the HAT complex and the specific interference point of this compound.

BRPF2_Pathway cluster_chromatin Chromatin Interface cluster_complex HBO1/MOZ HAT Complex Histone Histone H3/H4 (Acetylated Lysines) TargetGene Target Gene Transcription (Erythropoiesis/Replication) Histone->TargetGene  Promotes   HBO1 HBO1 (KAT7) Catalytic Subunit BRPF2 BRPF2 (BRD1) Scaffold/Reader HBO1->BRPF2 BRPF2->Histone  Reads KAc Marks   ING ING4/5 Subunit BRPF2->ING BAY299 This compound (Inhibitor) BAY299->BRPF2  Competitive Binding (IC50: 67 nM)

Figure 1: BRPF2 acts as the bridge between the catalytic HAT subunit (HBO1) and chromatin. This compound competitively blocks this reading function.

Part 2: Side-by-Side Chemical Probe Comparison

To select the correct tool, researchers must distinguish between pan-BRPF inhibitors and isoform-selective probes. The table below contrasts this compound with its primary alternatives.

Table 1: Comparative Profiling of Non-BET Bromodomain Inhibitors
FeatureThis compound OF-1 NI-57 PFI-4 JQ1 (Ref)
Primary Target BRPF2 (BRD1) , TAF1Pan-BRPF (1/2/3)Pan-BRPF (1/2/3)BRPF1B BRD4 (BET)
Biochemical IC50 67 nM (BRPF2) 8 nM (TAF1)100 nM (BRPF1)500 nM (BRPF2)3.1 nM (BRPF1)32 nM (BRPF2)13 nM (BRPF1)~77 nM (BRD4)
Selectivity Profile Dual Selective >30x vs BRPF1/3>300x vs BETBroad BRPF Low isoform selectivityBroad BRPF High potency, low isoform selectivityIsoform Selective High selectivity for BRPF1 over 2/3Pan-BET
Cellular Target NanoBRET IC50: ~0.6 µMFRAP ValidatedFRAP/BRET ValidatedFRAP ValidatedViability/MYC Validated
Best Application Specific dissection of BRPF2 vs. BRPF1 function.General blockade of BRPF family scaffolding.Potent general BRPF blockade in vivo.Specific study of BRPF1 function.Negative control for non-BET studies.
Control Compound BAY-364 N/AN/APFI-4-N (inactive)(-)-JQ1
Critical Analysis
  • Selectivity Advantage: Use This compound when you need to distinguish BRPF2-driven biology (e.g., erythroid differentiation) from BRPF1-driven biology (e.g., skeletal development). Using OF-1 or NI-57 will confound these signals.

  • TAF1 Liability: this compound is also a potent TAF1 inhibitor.[2][3] While this is a "dual" activity, TAF1 inhibition is often less phenotypically dominant than BET inhibition. However, controls (BAY-364) must be used to rule out TAF1-driven effects if BRPF2 is the sole interest.

Part 3: Experimental Protocols for Validation

Trustworthy data requires validating that the inhibitor engages the target inside the cell, not just in a test tube.

Protocol 1: Cellular Target Engagement (NanoBRET)

The NanoBRET assay is the gold standard for quantifying the residence of this compound on BRPF2 in live cells.

Principle: Competition between a cell-permeable fluorescent tracer and the unlabeled drug (this compound) for the NanoLuc-fused BRPF2 bromodomain.

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate HEK293T cells (or relevant line) at

      
       cells/mL in 6-well plates.
      
    • Co-transfect with NanoLuc-BRPF2 plasmid and a carrier DNA vector using FuGENE HD (Ratio 3:1).

    • Incubate for 20–24 hours at 37°C.

  • Seeding & Treatment (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (phenol red-free).

    • Add NanoBRET Tracer (optimized concentration, typically 0.1–0.5 µM).

    • Dispense cells into 384-well white plates (

      
      /well).
      
    • Add This compound serially diluted in DMSO (Final concentrations: 0 nM to 10 µM).

    • Include BAY-364 (negative control) in parallel wells.

  • Measurement (Day 2 + 2h):

    • Incubate for 2 hours at 37°C (equilibration).

    • Add NanoBRET NanoGlo Substrate/Inhibitor mix (

      
      /well).
      
    • Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar).

  • Analysis:

    • Calculate MilliBRET units (mBU):

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine cellular

      
      .
      
Protocol 2: Functional Chromatin Displacement (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) visually demonstrates the drug's ability to increase the mobility of the target protein by detaching it from chromatin.

  • Preparation: Transfect U2OS cells with GFP-BRPF2 . Plate on glass-bottom dishes.

  • Treatment: Treat cells with This compound (1–5 µM) or DMSO for 1 hour.

  • Bleaching: Using a confocal microscope, photobleach a defined nuclear region (ROI) with high-intensity laser (488 nm).

  • Recovery: Monitor fluorescence recovery in the ROI every 0.5s for 60s.

  • Result Interpretation:

    • DMSO Control: Slow recovery (Protein is bound to chromatin).

    • This compound Treated: Fast recovery (Protein is free-floating/displaced).

    • Note: Calculate the half-time of recovery (

      
      ). A significant decrease in 
      
      
      
      confirms target engagement.
Visualization: Experimental Validation Workflow

Validation_Workflow cluster_readout Readout Methods Start Start: Select Cell Line Transfect Transfect: NanoLuc-BRPF2 Start->Transfect Treat Treat: This compound + Tracer Transfect->Treat NanoBRET NanoBRET Assay (Quantify IC50) Treat->NanoBRET Quantitative FRAP FRAP Microscopy (Visual Mobility) Treat->FRAP Qualitative Analysis Data Analysis: Calculate Occupancy NanoBRET->Analysis FRAP->Analysis

Figure 2: Dual-modality validation workflow ensures robust confirmation of BRPF2 inhibition.

References

  • Bouché, L., et al. (2017).[2][4] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for BRPF2 (BRD1) and TAF1." SGC Probes.

  • Meier, J. C., et al. (2017). "Selective targeting of the BRPF family of bromodomains." ACS Chemical Biology. (Context for OF-1/NI-57 comparison).

  • Mishra, N. K., et al. (2022). "Molecular Insights into the Recognition of Acetylated Histone Modifications by the BRPF2 Bromodomain." bioRxiv.

  • Chemical Probes Portal. "this compound Review and Expert Ratings."

Sources

Comparative Guide: Validating BAY-299 Specificity Targeting BRPF2/TAF1 via CRISPR/Cas9 and shRNA Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of BAY-299

This compound is the Structural Genomics Consortium (SGC) designated chemical probe for BRPF2 (BRD1) and the second bromodomain (BD2) of TAF1 . Unlike broad-spectrum epigenetic inhibitors, this compound is engineered to dissect the specific contributions of the MOZ/MORF histone acetyltransferase complexes without confounding interference from the BET family (BRD4).

However, in cellular contexts, chemical affinity (


) does not always equate to functional specificity. Off-target toxicity is a pervasive issue in epigenetic drug development. This guide outlines the rigorous validation of this compound using genetic knockout (KO)  and knockdown (KD)  models to establish its on-target efficacy and selectivity against key alternatives.
Snapshot: this compound vs. The Field
FeatureThis compound PFI-4 OF-1 JQ1
Primary Target BRPF2 (BRD1) , TAF1(BD2)BRPF1Pan-BRPF (1/2/3)BET Family (BRD2/3/4)
Selectivity >30x vs. BRPF1/3; >300x vs. BRD4Highly Selective for BRPF1Broad BRPFBroad BET
Negative Control BAY-364 PFI-4NOF-1N(-)-JQ1
Primary Utility Dissecting BRPF2-driven hematopoiesis & leukemiaBRPF1-specific chromatin remodelingGeneral BRPF scaffolding studiesBET-dependent super-enhancer study

Scientific Rationale: The "Epistatic Null" Validation

To rigorously validate this compound, one cannot rely solely on biochemical IC50 values. The "Gold Standard" for cellular specificity is the Epistatic Null Assay .

The Logic of Causality:

  • Hypothesis: If this compound exerts its phenotypic effect solely through BRPF2 inhibition, then removing BRPF2 genetically (KO) should mimic the drug's effect.

  • Specificity Check: Crucially, treating BRPF2-KO cells with this compound should produce no additional toxicity .

  • Failure Mode: If this compound kills BRPF2-KO cells, it indicates the drug is hitting an off-target "liability" (e.g., a kinase or another bromodomain).

Experimental Workflow: Genetic vs. Chemical Interrogation

The following diagram illustrates the decision logic for validating this compound using a CRISPR-engineered cell line.

ValidationWorkflow Start Start: Select Sensitive Cell Line (e.g., MV4-11 AML cells) GenMod Genetic Modification (CRISPR/Cas9 or shRNA) Start->GenMod WT Wild Type (WT) GenMod->WT KO BRPF2 (BRD1) Null/Low GenMod->KO TreatWT Treat WT + this compound WT->TreatWT TreatKO Treat KO + this compound KO->TreatKO Result1 Phenotype A: Growth Arrest / Apoptosis TreatWT->Result1 Expected Effect Result2 Phenotype B: Compare to Untreated KO TreatKO->Result2 Conclusion1 VALIDATION SUCCESS: Drug mimics KO phenotype; No added toxicity in KO. Result2->Conclusion1 No Shift Conclusion2 VALIDATION FAILURE: Drug kills KO cells (Off-Target Toxicity) Result2->Conclusion2 Added Toxicity

Figure 1: The "Epistatic Null" logic flow. Validation is achieved only when the drug fails to induce further phenotypic changes in the absence of its target.

Detailed Protocols

Protocol A: Differential Viability Assay (WT vs. KO)

This protocol quantifies the "on-target" window of this compound.

Reagents:

  • Compound: this compound (Active) and BAY-364 (Inactive Control).[1]

  • Cell Model: MV4-11 (AML line dependent on BRPF2) or HEK293T (for mechanistic studies).

  • Genetic Tool: Doxycycline-inducible shRNA targeting BRD1 (BRPF2) or CRISPR sgRNA.

Step-by-Step Methodology:

  • Seeding: Plate WT and BRD1-KO/KD cells in 96-well plates (5,000 cells/well).

  • Induction (if inducible): Treat KD wells with Doxycycline (1 µg/mL) for 48h to deplete BRPF2 protein. Verify depletion via Western Blot.[2]

  • Treatment:

    • Apply a 9-point dose-response of This compound (1 nM to 10 µM).

    • Apply a matching dose-response of BAY-364 (Negative Control).

    • Include JQ1 (0.5 µM) as a positive control for broad chromatin toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assess viability using CellTiter-Glo or AlamarBlue.

  • Analysis:

    • Calculate IC50 for WT cells.

    • Critical Check: The IC50 in KO cells should be significantly shifted (>10-fold) or the curve should be flat (resistant).

Protocol B: Cellular Thermal Shift Assay (CETSA)

To prove this compound physically engages BRPF2 inside the living cell (and not just in a test tube), perform an Isothermal Dose-Response (ITDR) CETSA.

  • Preparation: Harvest 20 million cells; wash in PBS. Resuspend in kinase buffer with protease inhibitors.

  • Treatment: Aliquot cells and treat with this compound (1 µM) or DMSO for 1 hour at 37°C.

  • Thermal Challenge: Heat aliquots to the melting temperature (

    
    ) of BRPF2 (approx. 52-56°C, determined previously).
    
  • Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells. Centrifuge at 20,000xg for 20 min to pellet denatured proteins.

  • Detection: Run supernatant on SDS-PAGE. Blot for BRPF2 (BRD1).[1]

  • Result: this compound treated samples should show stabilized BRPF2 bands (higher intensity) compared to DMSO controls at the challenge temperature.

Mechanistic Context: The MOZ/MORF Complex

Understanding why this compound works requires visualizing the BRPF2 scaffold role. BRPF2 bridges the HAT (MOZ/MORF) to the chromatin via histone H3 acetylation.

BRPF2_Pathway cluster_Complex MOZ/MORF Complex Chromatin Chromatin (H3K23ac / H3K14ac) Transcription Gene Expression (Hematopoiesis/Leukemia) Chromatin->Transcription MOZ MOZ/MORF (HAT Enzyme) MOZ->Chromatin Acetylates BRPF2 BRPF2 (BRD1) (Scaffold/Reader) BRPF2->Chromatin Recognizes Acetylated Histones BRPF2->MOZ ING ING5 (Reader) BRPF2->ING BAY299 This compound (Inhibitor) BAY299->BRPF2 Blocks Bromodomain (Ki ~6nM)

Figure 2: this compound disrupts the recruitment of the MOZ/MORF HAT complex to chromatin by blocking the BRPF2 bromodomain.

Comparative Data Summary

The following table synthesizes data from SGC characterization and independent validations.

MetricThis compoundBAY-364 (Control)Interpretation
BRPF2 (BRD1) IC50 67 nM >20,000 nMHigh potency window for specific inhibition.[3][4]
TAF1 (BD2) IC50 8 nM 3,000 nMDual inhibition; BAY-364 retains weak TAF1 activity (use caution at >5µM).
BRD4 (BET) IC50 >20,000 nM>20,000 nMCritical: No BET activity (unlike JQ1).
NanoBRET (Cellular) Active (<1 µM)InactiveConfirms cell permeability and nuclear target engagement.

Key Takeaway: When designing experiments, use This compound at 1-3 µM to ensure full target coverage without hitting off-targets. Always run BAY-364 in parallel at the same concentration.

References

  • Bouché, L., et al. (2017).[3][4] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for BRPF2 (BRD1) and TAF1."[4][5] SGC Probes.

  • Klein, B.J., et al. (2014).[4] "Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes."[4] Epigenetics.

  • Chemical Probes Portal. "this compound Product Review and Expert Ratings." ChemicalProbes.org.[4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.